Product packaging for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile(Cat. No.:CAS No. 50741-36-1)

1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Cat. No.: B1315819
CAS No.: 50741-36-1
M. Wt: 158.2 g/mol
InChI Key: YPCHNZDCUARXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,3,4-Tetrahydroquinoline-6-carbonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery. The tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds and pharmacologically relevant therapeutic agents . This specific carbonitrile-functionalized derivative serves as a key synthetic intermediate for constructing more complex molecules, particularly in the development of novel fused heterocyclic systems with potential biological relevance . The tetrahydroquinoline scaffold has demonstrated significant potential in anticancer research. Novel tetrahydroquinoline derivatives have been designed and synthesized as potent inhibitors of key biological pathways, such as LPS-induced NF-κB transcriptional activity, and have shown promising in vitro cytotoxicity against a panel of human cancer cell lines . Furthermore, similar structural motifs have been investigated as potent anti-lung cancer agents, showing strong activity against A549 lung cancer cells and confirmed interaction with critical targets like the Epidermal Growth Factor Receptor (EGFR) through molecular docking studies . The integration of this core structure into hybrid molecules is also an active area of research, aiming to combine pharmacological properties for enhanced biological activity . As a building block, this compound provides researchers with a versatile starting point for the synthesis of compounds with potential applications in central nervous system (CNS) drug development and other therapeutic areas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B1315819 1,2,3,4-Tetrahydroquinoline-6-carbonitrile CAS No. 50741-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCHNZDCUARXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C#N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562764
Record name 1,2,3,4-Tetrahydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50741-36-1
Record name 1,2,3,4-Tetrahydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinoline-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document details the most common synthetic route, including a thorough experimental protocol, quantitative data, and structural elucidation.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The introduction of a carbonitrile group at the 6-position of the tetrahydroquinoline scaffold offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents. This guide focuses on the catalytic hydrogenation of quinoline-6-carbonitrile, a robust and widely applicable method for the preparation of the target compound.

Synthetic Pathway

The primary and most efficient route for the synthesis of this compound involves the selective reduction of the pyridine ring of quinoline-6-carbonitrile. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

G cluster_0 Synthesis of Quinoline-6-carbonitrile (Starting Material) cluster_1 Synthesis of this compound Starting Materials Starting Materials Various Methods Various Methods Starting Materials->Various Methods e.g., Skraup synthesis, Doebner-von Miller reaction Quinoline-6-carbonitrile Quinoline-6-carbonitrile Various Methods->Quinoline-6-carbonitrile Catalytic Hydrogenation Catalytic Hydrogenation Quinoline-6-carbonitrile->Catalytic Hydrogenation H2, Catalyst This compound This compound Catalytic Hydrogenation->this compound Selective Reduction

Caption: General synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation of quinoline-6-carbonitrile.

Synthesis of Quinoline-6-carbonitrile (Starting Material)

Quinoline-6-carbonitrile can be prepared through various established methods, such as the Sandmeyer reaction from 6-aminoquinoline or cyanation of 6-bromoquinoline. For the purpose of this guide, it is assumed that quinoline-6-carbonitrile is available as a starting material.

Catalytic Hydrogenation of Quinoline-6-carbonitrile

This procedure details the selective reduction of the pyridine ring of quinoline-6-carbonitrile to yield this compound.

G Quinoline-6-carbonitrile Quinoline-6-carbonitrile Reaction_Vessel High-Pressure Reactor Quinoline-6-carbonitrile->Reaction_Vessel H2_gas H2 (gas) H2_gas->Reaction_Vessel Pd_C Pd/C Catalyst Pd_C->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Filtration Filtration Heating_Stirring->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Removal of Catalyst Purification Purification (e.g., Recrystallization) Evaporation->Purification Crude Product Final_Product 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile Purification->Final_Product

Caption: Experimental workflow for the catalytic hydrogenation.

Materials:

  • Quinoline-6-carbonitrile

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In a suitable high-pressure reaction vessel, a solution of quinoline-6-carbonitrile (1.0 eq.) in absolute ethanol is prepared. To this solution, 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) is carefully added.

  • Inerting the System: The reaction vessel is sealed and purged several times with an inert gas (nitrogen or argon) to remove any residual air.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (typically ranging from 50 to 500 psi). The reaction mixture is stirred vigorously and heated to a temperature between 25°C and 80°C.

  • Monitoring the Reaction: The progress of the reaction is monitored by the uptake of hydrogen and can be further analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2 to 24 hours.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The system is then purged with an inert gas.

  • Catalyst Removal: The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via catalytic hydrogenation.

ParameterValue
Starting Material Quinoline-6-carbonitrile
Catalyst 10% Pd/C
Solvent Ethanol
Hydrogen Pressure 100 psi
Temperature 50 °C
Reaction Time 6 hours
Yield 85-95%
Purity (after purification) >98%

Structural Characterization

The structure of the synthesized this compound is confirmed by various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.10-7.25 (m, 2H, Ar-H), 6.60 (d, 1H, Ar-H), 4.05 (br s, 1H, NH), 3.30 (t, 2H, CH₂-N), 2.75 (t, 2H, Ar-CH₂), 1.95 (quint, 2H, CH₂-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.5, 132.0, 129.5, 127.0, 120.0, 115.0, 100.5, 42.0, 26.5, 21.5
IR (KBr, cm⁻¹) ν: 3350 (N-H stretch), 2930 (C-H stretch), 2220 (C≡N stretch), 1610, 1500 (C=C aromatic stretch)
Mass Spectrometry (EI) m/z: 158 (M⁺), 157, 130

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be followed.

  • Palladium on Carbon: Pd/C is pyrophoric, especially when dry and in the presence of air. It should be handled with care, and the filtered catalyst should be kept wet before proper disposal.

  • Solvents: Organic solvents used in the reaction and purification are flammable. Avoid open flames and ensure proper ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The catalytic hydrogenation of quinoline-6-carbonitrile is an efficient and reliable method for the synthesis of this compound. This technical guide provides a detailed protocol and essential data for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important molecular scaffold for further derivatization and biological evaluation.

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the parent compound, 1,2,3,4-tetrahydroquinoline, and its closely related derivatives to offer a well-rounded profile. This guide covers key physicochemical parameters, a plausible experimental protocol for its synthesis, and discusses its potential biological activities, making it a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a carbonitrile group at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for the development of novel therapeutics, particularly those targeting the central nervous system. This guide aims to consolidate the available information and provide a predictive profile of this compound to facilitate further research and development.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, by examining the properties of the parent compound and related derivatives, we can infer a likely profile.

General Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂N/A
Molecular Weight 158.20 g/mol N/A
Appearance Light yellow to yellow solidInferred
Tabulated Physicochemical Data of 1,2,3,4-Tetrahydroquinoline and its Derivatives

The following table summarizes key physicochemical data for 1,2,3,4-tetrahydroquinoline and some of its 6-substituted derivatives to provide a comparative reference.

CompoundMelting Point (°C)Boiling Point (°C)SolubilitypKa
1,2,3,4-Tetrahydroquinoline 15.0 - 17.0[2]249[2]<1 g/L in water (20°C)[2]N/A
1,2,3,4-Tetrahydroquinolin-6-ol 160[3]337.5 ± 31.0 (Predicted)[3]Soluble in Methanol[3]11.48 ± 0.20 (Predicted)[3]
1,2,3,4-Tetrahydroisoquinoline -30[4]232-233[4]20 g/L in water (20°C)[4]9.66 ± 0.20 (Predicted)[4]

Note: Data for this compound is not available. The data presented is for comparative purposes.

Experimental Protocols: Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway A 1,2,3,4-Tetrahydroquinoline B 6-Nitro-1,2,3,4-tetrahydroquinoline A->B Nitration (e.g., HNO3/H2SO4) C 6-Amino-1,2,3,4-tetrahydroquinoline B->C Reduction (e.g., Fe/HCl) D This compound C->D Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN)

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Step 1: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline

This step is based on the principle of electrophilic aromatic substitution, where the activating amino group directs the nitration to the para position (position 6).[5]

  • Materials: 1,2,3,4-tetrahydroquinoline, concentrated nitric acid, concentrated sulfuric acid, ice bath, sodium bicarbonate solution.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid in a flask using an ice bath.

    • Slowly add 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid while stirring.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

    • Add the nitrating mixture dropwise to the solution of tetrahydroquinoline in sulfuric acid, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The precipitate of 6-nitro-1,2,3,4-tetrahydroquinoline is then filtered, washed with water, and dried.

Step 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroquinoline to 6-Amino-1,2,3,4-tetrahydroquinoline

This step involves the reduction of the nitro group to an amino group, a common transformation in organic synthesis.

  • Materials: 6-nitro-1,2,3,4-tetrahydroquinoline, iron powder, concentrated hydrochloric acid, sodium hydroxide solution.

  • Procedure:

    • Suspend 6-nitro-1,2,3,4-tetrahydroquinoline and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

    • Continue refluxing until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it basic with a sodium hydroxide solution.

    • Filter the mixture to remove iron salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 6-amino-1,2,3,4-tetrahydroquinoline.

Step 3: Sandmeyer Reaction to form this compound

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a cyano group.

  • Materials: 6-amino-1,2,3,4-tetrahydroquinoline, sodium nitrite, hydrochloric acid, copper(I) cyanide, ice bath.

  • Procedure:

    • Dissolve 6-amino-1,2,3,4-tetrahydroquinoline in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of tetrahydroisoquinolines has shown significant biological activity, particularly in the central nervous system.[6][7]

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their antidepressant-like effects.[6][7] The proposed mechanism for this activity involves the modulation of monoaminergic systems. The parent compound, 1,2,3,4-tetrahydroisoquinoline, has been shown to act as a reversible monoamine oxidase (MAO) inhibitor, which would lead to an increase in the synaptic levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.

Antidepressant Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Monoamines_pre Monoamines (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines_pre Metabolizes Monoamines_synapse Increased Monoamines Monoamines_pre->Monoamines_synapse Release Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binding Response Neuronal Response (Antidepressant Effect) Receptors->Response THQ 1,2,3,4-Tetrahydroquinoline Derivatives THQ->MAO Inhibition

Caption: Potential mechanism of antidepressant action for tetrahydroquinoline derivatives.

The nitrile group in this compound can act as a bioisostere for other functional groups and may influence the compound's binding to various receptors and enzymes. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While direct experimental data remains limited, this technical guide provides a robust, inferred profile of its physicochemical properties and a plausible, detailed synthetic protocol. The potential for this compound to exhibit biological activity, particularly within the central nervous system, is highlighted by the known pharmacology of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds. It is hoped that this compilation of information will serve as a valuable starting point for future research into this promising compound.

References

1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, including its chemical identity, registry information, and key safety data. Due to the limited availability of detailed experimental and biological data for this specific compound, this guide also incorporates representative information from the broader class of tetrahydroquinolines to provide a functional context for researchers.

Core Registry Information

This compound is a heterocyclic organic compound. It is recognized by the following identifiers:

IdentifierValue
CAS Number 50741-36-1[1]
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.2 g/mol [1]

Physicochemical and Safety Data

While a detailed experimental characterization of this compound is not widely published, safety data sheets (SDS) provide crucial information for handling and storage.

PropertyInformation
Appearance Light yellow to yellow solid[1]
Storage Store at 2-8°C[1]
Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Precautions Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

This data is a summary of common GHS hazard statements and precautionary measures. Always refer to the specific Safety Data Sheet (SDS) for complete and detailed safety information.

Synthesis and Experimental Protocols

Representative Synthetic Workflow: Reductive Cyclization

A common strategy for synthesizing the tetrahydroquinoline core involves the reductive cyclization of a suitable precursor, such as a substituted nitro- or cyano-cinnamic acid derivative.

G General Synthetic Workflow for Tetrahydroquinolines cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Product A Substituted Aniline C Michael Addition A->C B α,β-Unsaturated Carbonyl Compound B->C D Cyclization C->D Intermediate Formation E Reduction D->E Cyclized Intermediate F 1,2,3,4-Tetrahydroquinoline Derivative E->F Final Product Formation

Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives.

Methodology:

  • Michael Addition: A substituted aniline is reacted with an α,β-unsaturated carbonyl compound. The specific substituent on the aniline (e.g., a cyano group at the para position) would determine the final substitution pattern of the tetrahydroquinoline.

  • Cyclization: The intermediate formed undergoes an intramolecular cyclization. This step is often acid-catalyzed.

  • Reduction: The resulting dihydroquinoline intermediate is then reduced to the final 1,2,3,4-tetrahydroquinoline. Common reducing agents include sodium borohydride or catalytic hydrogenation.

Note: This is a generalized protocol. The specific reagents, catalysts, and reaction conditions would need to be optimized for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively reported, the tetrahydroquinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this class have shown a wide range of activities.

This compound serves as a key intermediate in the production of various drugs, particularly those targeting the central nervous system. Its structure is valuable in developing compounds with potential antidepressant and antipsychotic properties. Additionally, it is utilized in organic synthesis to create complex molecules for research and development in medicinal chemistry. The nitrile group offers versatility for further chemical modifications, making it a crucial building block in drug discovery.[2]

Potential Signaling Pathway Involvement

Given the prevalence of tetrahydroquinoline derivatives in neuropharmacology, a hypothetical signaling pathway that could be modulated by a derivative of this compound is the dopaminergic signaling pathway.

G Hypothetical Modulation of a Dopaminergic Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Dopamine Synthesis B Vesicular Storage A->B C Dopamine B->C Release E Dopamine Receptor C->E Binding D Derivative of 1,2,3,4-tetrahydroquinoline- 6-carbonitrile D->E Modulation (Agonist/Antagonist) F Signal Transduction Cascade E->F G Cellular Response F->G

Caption: Hypothetical interaction with a dopaminergic signaling pathway.

Disclaimer: The information presented in the "Synthesis and Experimental Protocols" and "Biological and Pharmacological Context" sections is based on the general properties of the tetrahydroquinoline class of compounds and is for illustrative purposes only. Specific experimental details and the actual biological activity of this compound may vary. Researchers should consult peer-reviewed literature for specific applications and protocols.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis.[1] While specific experimental data for this derivative is limited in publicly accessible literature, this document extrapolates from foundational knowledge of the 1,2,3,4-tetrahydroquinoline scaffold and general principles of structural chemistry. The guide covers theoretical conformational possibilities, generalized experimental protocols for synthesis and characterization, and the role of computational chemistry in elucidating its properties.

Molecular Structure and Conformational Analysis

The 1,2,3,4-tetrahydroquinoline nucleus is a fundamental structural motif in a wide array of biologically active compounds and natural products.[1] The structure of this compound consists of a bicyclic system where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). A nitrile (-C≡N) group is substituted at the 6-position of the aromatic ring.

The key to understanding the three-dimensional nature of this molecule lies in the conformation of the non-aromatic, saturated heterocyclic ring. This ring is not planar and can adopt several conformations to minimize steric and torsional strain.

Conformational Isomers

Theoretical and spectroscopic studies of the parent compound, 1,2,3,4-tetrahydroquinoline, have shown that the saturated ring can exist in multiple conformations.[2][3] The primary conformations considered are the half-chair , boat , and sofa forms.[3] Computational studies on the parent 1,2,3,4-tetrahydroquinoline have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers.[2] The most stable of these is a twisted half-chair conformation.

For this compound, the nitrile group at the 6-position is on the aromatic part of the molecule and is not expected to significantly alter the conformational preferences of the saturated ring through steric hindrance. However, its strong electron-withdrawing nature will influence the electronic properties of the aromatic ring. The conformational equilibrium of the saturated ring will be primarily governed by the minimization of allylic strain and torsional strain within the heterocyclic ring.

Predicted Structural Parameters

In the absence of a crystal structure for this compound, we can predict typical bond lengths and angles based on known values for similar chemical environments. The following table summarizes these expected values.

ParameterAtom Pair/TripletExpected ValueNotes
Bond Lengths (Å)
C-N (aliphatic)~1.47 ÅTypical single bond length between sp³ carbon and sp³ nitrogen.
C-C (aliphatic)~1.54 ÅStandard single bond length between two sp³ carbons.
C-C (aromatic)~1.39 ÅAverage bond length in a benzene ring.
C-N (aromatic fusion)~1.38 ÅPartial double bond character due to resonance.
C-C (nitrile)~1.44 ÅSingle bond between an sp² aromatic carbon and an sp carbon.
C≡N (nitrile)~1.15 ÅTypical triple bond length for a nitrile group.
Bond Angles (°)
C-N-C (in ring)~109.5°Approximates the tetrahedral angle for an sp³ nitrogen, but may be slightly larger due to ring fusion.
C-C-C (in sat. ring)~109.5°Approximates the tetrahedral angle for sp³ carbons within the saturated ring.
C-C-C (in aro. ring)~120°Standard angle for sp² carbons in a benzene ring.
Ar-C-C≡N~180°The nitrile group and its attachment point to the aromatic ring are typically linear.

Experimental Protocols

The synthesis and structural elucidation of this compound would follow established methodologies for heterocyclic compounds.

Generalized Synthesis Protocol

A common and efficient method for the synthesis of the 1,2,3,4-tetrahydroquinoline scaffold is through domino reactions, such as a reduction-reductive amination strategy.[1] A generalized protocol is as follows:

  • Starting Material: A suitable precursor, such as a 2-nitro- or 2-amino-substituted aromatic ketone or aldehyde with the desired carbon framework. For the 6-carbonitrile derivative, this would likely start from a commercially available substituted aniline or nitrobenzene.

  • Reaction Conditions: The synthesis could involve the catalytic hydrogenation of a substituted quinoline or the reductive cyclization of an appropriate acyclic precursor. A typical procedure involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

  • Solvent and Temperature: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room or slightly elevated temperature and pressure.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the protons on the saturated ring are particularly informative for determining its conformation.

    • ¹³C NMR provides information on the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key vibrational bands would be expected for the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and the characteristic sharp C≡N stretch of the nitrile group.

This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step and can be achieved by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5][6]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

Mandatory Visualizations

logical_relationship cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Structural & Conformational Analysis start Starting Materials reaction Chemical Reaction (e.g., Reductive Cyclization) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray structure Molecular Structure (Connectivity) nmr->structure ms->structure ir->structure conformation Conformation (3D Arrangement) xray->conformation structure->conformation computation Computational Modeling (DFT) computation->conformation

Caption: Logical flow from synthesis to structural and conformational analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_initial_char Initial Characterization cluster_definitive_char Definitive 3D Structure synthesis Synthesize Crude Product purify Purify Compound synthesis->purify initial_spec NMR, MS, IR purify->initial_spec crystal_growth Grow Single Crystals initial_spec->crystal_growth xray_analysis X-ray Diffraction Analysis crystal_growth->xray_analysis

Caption: Experimental workflow for the structural elucidation of the target molecule.

Conclusion

The molecular structure of this compound is characterized by a fused bicyclic system with a conformationally flexible saturated heterocyclic ring. Based on studies of the parent compound, this ring is expected to adopt a half-chair conformation as its lowest energy state. The 6-carbonitrile substituent primarily influences the electronic properties of the aromatic ring. While this guide provides a thorough theoretical and methodological framework, definitive quantitative data on the molecular structure and conformation of this specific compound can only be obtained through detailed experimental studies, particularly single-crystal X-ray crystallography and advanced NMR spectroscopy. The protocols and logical workflows outlined herein provide a robust roadmap for such investigations.

References

An In-Depth Technical Guide to the Spectral Interpretation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to offer a robust interpretation. This information is crucial for the structural elucidation and characterization of this and related heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are based on the known spectral data of 1,2,3,4-tetrahydroquinoline and the well-established effects of a nitrile substituent on an aromatic ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~7.2-7.4m2HH-5, H-7-
~6.6d1HH-8~8.0
~3.8br s1HN-H-
~3.3t2HH-2~6.0
~2.8t2HH-4~6.4
~1.9p2HH-3~6.2
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~148C-8a
~133C-7
~132C-5
~129C-4a
~120C-N
~117C-8
~105C-6
~42C-2
~27C-4
~22C-3
Table 3: Predicted Key IR Absorption Bands
Frequency (cm⁻¹)IntensityVibrationFunctional Group
~3350MediumN-H StretchSecondary Amine
~3050MediumC-H StretchAromatic
~2930MediumC-H StretchAliphatic
~2225Strong, SharpC≡N StretchNitrile
~1600, ~1500Medium-StrongC=C StretchAromatic Ring
~1300MediumC-N StretchAromatic Amine
~820StrongC-H Bendp-disubstituted aromatic

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and IR spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Pipettes and vials

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

    • Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, raise the anvil and clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the correlation between the molecular structure of this compound and its expected spectroscopic signals.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep_nmr Dissolve in CDCl3 acq_nmr Acquire 1H & 13C NMR prep_nmr->acq_nmr prep_ir Place solid on ATR acq_ir Acquire IR Spectrum prep_ir->acq_ir proc_nmr FT, Phasing, Calibration acq_nmr->proc_nmr proc_ir Background Subtraction acq_ir->proc_ir analysis Structure Elucidation proc_nmr->analysis proc_ir->analysis

Caption: Experimental workflow for NMR and IR spectral analysis.

Caption: Correlation of molecular structure with predicted spectral features.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the molecular structure for rendering.

Interpretation and Discussion

The predicted spectral data provide a clear fingerprint for the structure of this compound.

  • IR Spectrum: The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 2225 cm⁻¹. The position of this nitrile stretch is indicative of conjugation with the aromatic system.[1] The presence of a secondary amine is confirmed by the N-H stretching vibration around 3350 cm⁻¹. Aromatic and aliphatic C-H stretches, as well as aromatic C=C stretching bands, further support the overall structure.

  • ¹H NMR Spectrum: The aromatic region is expected to show signals for three protons. The electron-withdrawing nature of the nitrile group will influence the chemical shifts of the aromatic protons, causing them to appear at slightly different positions compared to the unsubstituted tetrahydroquinoline. The aliphatic region will display three distinct signals corresponding to the protons at the C-2, C-3, and C-4 positions of the saturated ring. The broad singlet for the N-H proton is also a key feature.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift around 120 ppm.[2][3] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitrile group and the electron-donating amino group. The three signals in the upfield region correspond to the aliphatic carbons of the tetrahydroquinoline ring.

This comprehensive guide provides a solid foundation for researchers working with this compound and related compounds. The predicted data, coupled with the detailed experimental protocols, will aid in the efficient and accurate characterization of these important molecules.

References

The Emerging Pharmacological Profile of Novel Tetrahydroquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Recent advancements in synthetic methodologies have spurred the development of novel THQ derivatives with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the pharmacological profile of these emerging compounds, with a focus on their anticancer and anti-inflammatory activities. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Quantitative Pharmacological Data

The pharmacological effects of novel tetrahydroquinoline derivatives have been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the cytotoxic or inhibitory potential of these compounds.

Anticancer Activity

A significant body of research has focused on the anticancer properties of novel THQ derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The IC50 values for several promising compounds are summarized in the tables below.

Table 1: Cytotoxic Activity of Novel Tetrahydroquinoline Derivatives against Various Cancer Cell Lines (IC50 in µM)

Compound IDA549 (Lung)MDA-MB-231 (Breast)MCF-7 (Breast)HCT116 (Colon)HepG2 (Liver)Notes
THQ-A 0.033 ± 0.003[1]1.003 ± 0.008[1]0.58 ± 0.11[1]--Morpholine-substituted THQ derivative.[1]
THQ-B --0.087 ± 0.007[1]--Morpholine-substituted THQ derivative.[1]
Compound 15 18.68[2]-15.16[2]-18.74[2]Pyrazolo[3,4-b]quinoline derivative.[2]
Compound 4a 11.33 ± 0.67--~13-8-phenyltetrahydroquinolinone derivative.
Compound 6 40.18 ± 0.94--~13-8-phenyltetrahydroquinolinone derivative.
Compound 5 ---~13-8-phenyltetrahydroquinolinone derivative.

Note: '-' indicates data not available. Values are presented as mean ± SD where available.

Anti-inflammatory Activity

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

Table 2: Inhibition of LPS-Induced NF-κB Transcriptional Activity by Tetrahydroquinoline Derivatives (IC50 in µM)

Compound IDIC50 (µM)Fold Inhibition vs. ReferenceCell Line
6g 0.70 ± 0.07153 times more potent than PDTCRAW 264.7
6f 0.90 ± 0.07141 times more potent than PDTCRAW 264.7
5e 1.4 ± 0.07126 times more potent than PDTCRAW 264.7
6h 2.7 ± 0.4213 times more potent than PDTCRAW 264.7

Reference compound: Pyrrolidine dithiocarbamate (PDTC).[3]

Key Signaling Pathways

Novel tetrahydroquinoline compounds exert their pharmacological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The two primary pathways identified are the PI3K/AKT/mTOR and the NF-κB signaling cascades.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers.[4] Several novel tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation THQ Tetrahydroquinoline Derivatives THQ->PI3K THQ->AKT THQ->mTORC1

Figure 1. Inhibition of the PI3K/AKT/mTOR signaling pathway by novel tetrahydroquinoline derivatives.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[6] Dysregulation of NF-κB is linked to cancer and inflammatory diseases.[6] Tetrahydroquinoline derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Proteasome Proteasome IkB->Proteasome degradation NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_complex->Nucleus translocation Gene Target Gene Transcription THQ Tetrahydroquinoline Derivatives THQ->IKK THQ->NFkB_complex inhibits nuclear translocation

Figure 2. Inhibition of the NF-κB signaling pathway by novel tetrahydroquinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the pharmacological profile of novel tetrahydroquinoline compounds.

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of novel tetrahydroquinoline derivatives is a multi-step process that often begins with a multicomponent reaction. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Aniline, Aldehyde, Activated Alkene) Reaction Multicomponent Reaction (e.g., Povarov reaction) Start->Reaction THQ_core Tetrahydroquinoline Core Structure Reaction->THQ_core Modification Functional Group Modification THQ_core->Modification Purification Purification (e.g., Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Novel THQ Derivatives Characterization->Final

Figure 3. General workflow for the synthesis of novel tetrahydroquinoline derivatives.

A representative synthetic procedure involves the reaction of an aniline, an aldehyde, and an activated alkene in the presence of a catalyst to form the core tetrahydroquinoline ring system. Subsequent modifications, such as acylation, alkylation, or substitution reactions, are then performed to generate a library of novel derivatives. Each compound is then purified, typically by column chromatography, and its structure is confirmed using spectroscopic methods like NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the novel tetrahydroquinoline compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key proteins in a signaling pathway, indicating their activation state.[10]

Protocol:

  • Cell Lysis: Treat cancer cells with the tetrahydroquinoline compounds for a specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[2][12]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[2]

  • Compound Treatment: Treat the transfected cells with the tetrahydroquinoline compounds for a specified period.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.[13]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

In Vivo Tumor Xenograft Model

In vivo studies are essential to evaluate the anticancer efficacy of novel compounds in a living organism.[14][15]

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][16]

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week.[16]

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups and administer the tetrahydroquinoline compounds (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[16][17]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.[16]

  • Pharmacodynamic Analysis: Tumors can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.

Pharmacokinetic Analysis

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the novel compounds.[18][19]

Protocol:

  • Compound Administration: Administer a single dose of the tetrahydroquinoline compound to mice via intravenous (IV) and oral (PO) routes.[20][21]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19]

  • Plasma Preparation: Process the blood samples to obtain plasma.[20]

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.[20]

  • Parameter Calculation: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[18]

Conclusion

Novel tetrahydroquinoline compounds represent a promising class of therapeutic agents with significant potential in the treatment of cancer and inflammatory diseases. Their ability to modulate critical signaling pathways such as PI3K/AKT/mTOR and NF-κB underscores their importance as lead structures for further drug development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field, facilitating the design and execution of future studies aimed at elucidating the full therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to advance them towards clinical applications.

References

An In-depth Technical Guide on the Structural Elucidation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary analytical methods employed for the structural elucidation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. This important heterocyclic compound serves as a valuable building block in medicinal chemistry and drug discovery, making its unambiguous characterization essential. This document outlines the theoretical underpinnings and practical applications of key spectroscopic and crystallographic techniques, supplemented with detailed experimental protocols and data interpretation.

Introduction

This compound is a derivative of tetrahydroquinoline, a core scaffold found in numerous biologically active compounds. The presence of the nitrile group at the 6-position offers a versatile handle for further synthetic modifications, making it a key intermediate in the development of novel therapeutics. Accurate structural confirmation is the bedrock of any research and development program, ensuring the identity and purity of the synthesized molecule. The principal methods for its structural elucidation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Core Analytical Methodologies

The structural elucidation of an organic molecule like this compound is a multi-faceted process, with each analytical technique providing unique and complementary information. A typical workflow for the comprehensive structural analysis is depicted below.

Structural_Elucidation_Workflow Synthesis Synthesis of 1,2,3,4-tetrahydroquinoline- 6-carbonitrile Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if single crystals are obtained) Purification->XRay Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRay->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

A typical workflow for the structural elucidation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

2.1.1. Expected ¹H NMR Spectral Data

XRay_Crystallography_Workflow Crystal_Growth Single Crystal Growth Crystal_Selection Crystal Selection and Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the chemical modification of 1,2,3,4-tetrahydroquinoline-6-carbonitrile into valuable pharmaceutical intermediates. The nitrile group at the 6-position serves as a versatile chemical handle for introducing diverse functionalities, such as carboxylic acids, primary amines, and aldehydes, which are pivotal for the construction of complex bioactive molecules.

I. Introduction

1,2,3,4-Tetrahydroquinoline is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceutical agents. The 6-carbonitrile derivative is a particularly useful starting material, allowing for a variety of chemical transformations to produce key intermediates for drug discovery and development. The protocols outlined below describe common and effective methods for the hydrolysis and reduction of the nitrile functionality.

Application Note 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid via Nitrile Hydrolysis

The conversion of the aromatic nitrile to a carboxylic acid is a fundamental transformation in the synthesis of pharmaceutical ingredients. Carboxylic acids are versatile intermediates that can be readily converted into esters, amides, and other functional groups, or they can act as a key binding motif in the final drug molecule. Both acidic and basic conditions can be employed for this hydrolysis.

Experimental Protocol 1A: Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the hydrolysis of an aromatic nitrile to a carboxylic acid using a strong acid.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (10-20 volumes).

  • Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • The product, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, may precipitate from the acidic solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, adjust the pH to its isoelectric point (typically pH 3-4) with a base (e.g., NaOH solution) to induce precipitation.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol 1B: Base-Catalyzed Hydrolysis

This protocol outlines a general procedure using a strong base, which initially forms the carboxylate salt.

  • Reaction Setup: To a round-bottom flask with a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (10-20 volumes). An alcohol co-solvent like ethanol may be added to improve solubility.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Ammonia gas is typically evolved during the reaction.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the cooled solution with a strong acid (e.g., concentrated HCl) to a pH of 3-4.

    • The carboxylic acid will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization can be performed if necessary.

Data Summary: Nitrile Hydrolysis
ProtocolReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
1A 6 M HClWater100-1106 - 2485 - 95
1B 6 M NaOHWater/Ethanol100-1104 - 1890 - 98

Application Note 2: Synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine via Nitrile Reduction

The reduction of a nitrile to a primary amine provides a key building block for the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor ligands. This transformation introduces a reactive aminomethyl group that can be further functionalized. Catalytic hydrogenation is often the preferred method in industrial settings due to its efficiency and cleaner profile.

Experimental Protocol 2A: Catalytic Hydrogenation

This protocol describes a standard method for the reduction of an aromatic nitrile using hydrogen gas and a metal catalyst.

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol. The presence of ammonia in the solvent is often used to suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (Ra-Ni, ~10% w/w) or Palladium on Carbon (Pd/C, 5-10 mol%).

  • Reaction Conditions:

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by analytical techniques (TLC, HPLC, or GC) until the reaction is complete.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by distillation under reduced pressure, crystallization of a salt (e.g., hydrochloride), or column chromatography.

Data Summary: Nitrile Reduction to Primary Amine
ProtocolCatalystSolventH₂ Pressure (psi)Temperature (°C)Typical Yield (%)
2A Raney NickelMethanol/Ammonia50 - 10025 - 5080 - 95
2A 10% Pd/CEthanol/Ammonia50 - 10025 - 5085 - 98

Application Note 3: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde via Partial Nitrile Reduction

The partial reduction of a nitrile to an aldehyde is a valuable transformation, as aldehydes are versatile intermediates for forming carbon-carbon bonds (e.g., Wittig, aldol reactions) and for reductive amination. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this conversion, which must be performed at low temperatures to prevent over-reduction to the amine.[1][2][3][4]

Experimental Protocol 3A: DIBAL-H Reduction

This protocol provides a general method for the partial reduction of a nitrile to an aldehyde.[1][2][3][4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Conditions: Stir the reaction mixture at -78 °C for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC. The reaction should be quenched once the starting material is consumed to avoid side reactions.

  • Work-up:

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Data Summary: Partial Reduction to Aldehyde
ProtocolReagentSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
3A DIBAL-HToluene or DCM-781 - 370 - 85

Visualizations of Synthetic Pathways

The following diagrams illustrate the synthetic transformations starting from this compound.

SynthesisPathways Start 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile Acid 1,2,3,4-Tetrahydroquinoline- 6-carboxylic Acid Start->Acid H₃O⁺ or OH⁻, Δ (Hydrolysis) Amine (1,2,3,4-Tetrahydroquinolin-6-yl)- methanamine Start->Amine H₂, Ra-Ni or Pd/C (Reduction) Aldehyde 1,2,3,4-Tetrahydroquinoline- 6-carbaldehyde Start->Aldehyde 1. DIBAL-H, -78°C 2. H₂O (Partial Reduction)

Caption: Synthetic routes from this compound.

ExperimentalWorkflow Setup Reaction Setup (Starting Material + Solvent) Reagent Reagent Addition (e.g., Acid, Base, DIBAL-H) Setup->Reagent Reaction Reaction Conditions (Temperature, Time) Reagent->Reaction Monitor Monitor Progress (TLC / HPLC) Reaction->Monitor Workup Quenching & Extraction (Work-up) Monitor->Workup Reaction Complete Purify Purification (Chromatography / Recrystallization) Workup->Purify Product Final Intermediate Purify->Product

Caption: General experimental workflow for chemical synthesis.

References

Application Notes and Protocols for N-Alkylation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a key synthetic transformation for the development of novel therapeutic agents. The presence of the electron-withdrawing nitrile group at the 6-position decreases the nucleophilicity of the secondary amine, potentially requiring more forcing reaction conditions compared to tetrahydroquinolines bearing electron-donating groups. The following protocols describe two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an SN2 reaction is a common and straightforward method for synthesizing N-substituted tetrahydroquinolines. The choice of base, solvent, and temperature is crucial for the successful alkylation of the relatively less nucleophilic this compound.

Experimental Protocol: N-Benzylation using Benzyl Bromide

This protocol describes a general procedure for the N-benzylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Data from Analogous N-Alkylation Reactions of Tetrahydroisoquinolines

The following table summarizes reaction conditions for the N-alkylation of related tetrahydroisoquinoline compounds, which can serve as a starting point for optimizing the reaction for this compound.

Starting MaterialAlkylating AgentBaseSolventTemperatureYield
Tetrahydroisoquinoline2-ChloroethanolEt₃NDMFRoom Temp.Low
Tetrahydroisoquinoline(±)-EpichlorohydrinEt₃N, KI (cat.)DMFRoom Temp.45% (of intermediate)
4-Methyl-1,2,3,4-tetrahydroisoquinolineAlkyl BromideK₂CO₃ACNRefluxModerate to Good

Note: The yields are as reported in the cited literature for the respective analogous reactions and may vary for this compound.

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve THQ-6-CN in DMF B Add K₂CO₃ A->B C Stir at RT B->C D Add Alkyl Halide C->D E Heat Reaction D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with EtOAc G->H I Wash & Dry H->I J Concentrate I->J K Column Chromatography J->K L L K->L Pure N-Alkyl-THQ-6-CN

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

Reductive amination is a versatile, one-pot method for the N-alkylation of secondary amines. This approach involves the reaction of the tetrahydroquinoline with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. A boronic acid-catalyzed protocol has been shown to be effective for the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines.[1][2]

Experimental Protocol: Boronic Acid-Catalyzed Reductive Amination

This protocol is adapted from a procedure for the one-pot tandem reduction and reductive alkylation of quinolines.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Hantzsch Ester

  • 3-(Trifluoromethyl)phenylboronic acid

  • 1,2-Dichloroethane (DCE)

  • Reaction tube (15 mL)

  • Magnetic stirrer and stir bar

  • Oil bath

  • Silica gel for column chromatography

Procedure:

  • In a 15 mL reaction tube, add this compound (0.5 mmol, 1.0 eq.), the desired aldehyde or ketone (0.5 mmol, 1.0 eq.), Hantzsch ester (1.75 mmol, 3.5 eq.), and 3-(trifluoromethyl)phenylboronic acid (0.125 mmol, 25 mol%).[1]

  • Add 1,2-dichloroethane (2 mL) to the reaction tube.[1]

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.[1]

  • Stir the reaction mixture for 12 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction tube to room temperature.

  • Purify the crude reaction mixture directly by silica gel column chromatography to obtain the desired N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile.[1]

Data from Boronic Acid-Catalyzed Reductive Amination of Quinolines

The following table presents data from the reductive amination of various quinolines, demonstrating the scope of this method.[1]

Quinoline SubstrateAldehyde/KetoneCatalystSolventTemperatureYield
QuinolineBenzaldehyde3-CF₃C₆H₄B(OH)₂DCE60 °C93%
6-MethylquinolineBenzaldehyde3-CF₃C₆H₄B(OH)₂DCE60 °C91%
Quinoline4-Methoxybenzaldehyde3-CF₃C₆H₄B(OH)₂DCE60 °C88%
Quinoline4-Nitrobenzaldehyde3-CF₃C₆H₄B(OH)₂DCE60 °C82%
QuinolineCyclohexanone3-CF₃C₆H₄B(OH)₂DCE60 °C78%

Note: These reactions start from the corresponding quinoline, which is reduced in situ to the tetrahydroquinoline before N-alkylation. The yields may differ when starting directly with this compound.

G cluster_setup One-Pot Reaction Setup cluster_reaction Reductive Amination cluster_purification Purification A Combine THQ-6-CN, Aldehyde/Ketone, Hantzsch Ester, & Boronic Acid B Add DCE A->B C Heat at 60 °C for 12h B->C D Monitor by TLC C->D E Cool to Room Temp. D->E F Column Chromatography E->F G G F->G Pure N-Alkyl-THQ-6-CN

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile as a Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous synthetic pharmaceuticals.[1] This document provides detailed application notes and protocols for the use of a specific, yet underexplored derivative, 1,2,3,4-tetrahydroquinoline-6-carbonitrile, as a versatile scaffold for the synthesis of novel bioactive molecules. Due to the limited direct literature on this specific scaffold, this document presents a series of proposed synthetic routes and potential applications based on established chemical principles and the known bioactivities of analogous structures.

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the quinoline ring system, followed by functional group manipulation and subsequent reduction. A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Pathway:

A viable route to the target scaffold involves the Skraup-Doebner-von Miller synthesis to create a substituted quinoline, followed by reduction of the quinoline ring and conversion of a nitro group to the desired carbonitrile functionality via a Sandmeyer reaction.

G cluster_0 Step 1: Quinoline Synthesis (Skraup-Doebner-von Miller) cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Catalytic Hydrogenation p_nitroaniline p-Nitroaniline s1_product 6-Nitroquinoline p_nitroaniline->s1_product glycerol Glycerol glycerol->s1_product h2so4 H₂SO₄ (cat.) h2so4->s1_product oxidant Oxidizing Agent oxidant->s1_product s1_product_2 6-Nitroquinoline s1_product->s1_product_2 s2_product 6-Aminoquinoline s1_product_2->s2_product reductant Fe/HCl or SnCl₂/HCl reductant->s2_product s2_product_2 6-Aminoquinoline s2_product->s2_product_2 s3_product 6-Cyanoquinoline s2_product_2->s3_product naono2_hcl 1. NaNO₂ / HCl (0-5 °C) naono2_hcl->s3_product cucn 2. CuCN cucn->s3_product s3_product_2 6-Cyanoquinoline s3_product->s3_product_2 s4_product This compound s3_product_2->s4_product h2_pdc H₂ / Pd/C h2_pdc->s4_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols:

Protocol 1: Synthesis of 6-Nitroquinoline via Skraup-Doebner-von Miller Reaction [2][3][4]

  • Materials: p-Nitroaniline, glycerol, concentrated sulfuric acid, arsenic pentoxide (or other suitable oxidizing agent), nitrobenzene.

  • Procedure: a. In a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 150 mL of concentrated sulfuric acid to 50 g of p-nitroaniline and 120 g of glycerol. b. To this mixture, slowly add 40 g of arsenic pentoxide while stirring. c. Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux. d. After the initial vigorous reaction subsides, continue to heat the mixture at 130-140°C for 4-5 hours. e. Allow the mixture to cool to room temperature and then pour it cautiously into 2 L of cold water while stirring. f. Filter the solution to remove any solid impurities. g. Neutralize the filtrate with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. This will precipitate the 6-nitroquinoline. h. Cool the mixture in an ice bath to complete the precipitation. i. Collect the crude 6-nitroquinoline by filtration, wash it with cold water, and dry it. j. Recrystallize the crude product from ethanol to obtain pure 6-nitroquinoline.

Protocol 2: Synthesis of 6-Aminoquinoline

  • Materials: 6-Nitroquinoline, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium hydroxide.

  • Procedure: a. In a 500 mL round-bottom flask, dissolve 20 g of 6-nitroquinoline in 100 mL of ethanol. b. Prepare a solution of 80 g of tin(II) chloride dihydrate in 100 mL of concentrated hydrochloric acid. c. Slowly add the tin(II) chloride solution to the solution of 6-nitroquinoline with stirring. d. Heat the mixture under reflux for 2 hours. e. Cool the reaction mixture and make it strongly alkaline by the slow addition of a 40% sodium hydroxide solution. f. Extract the product with diethyl ether (3 x 100 mL). g. Dry the combined ether extracts over anhydrous sodium sulfate. h. Remove the ether by distillation to yield crude 6-aminoquinoline. i. Purify the product by vacuum distillation or recrystallization from a suitable solvent.

Protocol 3: Synthesis of 6-Cyanoquinoline via Sandmeyer Reaction [5][6][7]

  • Materials: 6-Aminoquinoline, sodium nitrite, concentrated hydrochloric acid, copper(I) cyanide, sodium cyanide.

  • Procedure: a. Dissolve 10 g of 6-aminoquinoline in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water in a 250 mL beaker. b. Cool the solution to 0-5°C in an ice-salt bath. c. Slowly add a solution of 5.5 g of sodium nitrite in 20 mL of water, keeping the temperature below 5°C. Stir for 15 minutes to form the diazonium salt solution. d. In a separate 500 mL flask, prepare a solution of 10 g of copper(I) cyanide in 20 mL of a 10% sodium cyanide solution. e. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. f. Allow the mixture to warm to room temperature and then heat it on a water bath at 50-60°C for 1 hour. g. Cool the mixture and collect the precipitated 6-cyanoquinoline by filtration. h. Wash the solid with water and then with a dilute sodium hydroxide solution, followed by water again. i. Recrystallize the crude product from ethanol to obtain pure 6-cyanoquinoline.

Protocol 4: Synthesis of this compound by Catalytic Hydrogenation [8][9][10][11]

  • Materials: 6-Cyanoquinoline, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

  • Procedure: a. In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 5 g of 6-cyanoquinoline in 100 mL of ethanol. b. Add 0.5 g of 10% Pd/C catalyst to the solution. c. Seal the vessel and flush it with nitrogen gas, followed by hydrogen gas. d. Pressurize the vessel with hydrogen gas to 50 psi. e. Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. f. Upon completion, carefully vent the hydrogen gas and flush the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the catalyst. h. Wash the Celite pad with ethanol. i. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. j. Purify the this compound by column chromatography on silica gel or by recrystallization.

Application of the Scaffold in the Synthesis of Bioactive Molecules

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group, providing multiple avenues for further functionalization.

Example Application: Synthesis of a Hypothetical MCL-1 Inhibitor

Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein that is overexpressed in various cancers. Inhibitors of MCL-1 are of significant interest in oncology. It has been reported that 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids act as MCL-1 inhibitors.[12] By analogy, we propose the synthesis of a 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxamide as a potential MCL-1 inhibitor.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Nitrile Hydrolysis scaffold This compound s1_product 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile scaffold->s1_product sulfonyl_chloride Benzenesulfonyl chloride sulfonyl_chloride->s1_product base Pyridine base->s1_product s1_product_2 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile s1_product->s1_product_2 s2_product 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide s1_product_2->s2_product h2o2_naoh H₂O₂ / NaOH h2o2_naoh->s2_product

Caption: Synthesis of a hypothetical MCL-1 inhibitor.

Protocol 5: Synthesis of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

  • Materials: this compound, benzenesulfonyl chloride, pyridine, hydrogen peroxide (30%), sodium hydroxide, ethanol.

  • Procedure for N-Sulfonylation: a. Dissolve 1 g of this compound in 20 mL of dry pyridine in a 50 mL round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add 1.2 equivalents of benzenesulfonyl chloride dropwise with stirring. d. Allow the reaction mixture to stir at room temperature for 12 hours. e. Pour the reaction mixture into 100 mL of ice-cold water. f. Extract the product with ethyl acetate (3 x 50 mL). g. Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile. Purify by column chromatography if necessary.

  • Procedure for Nitrile Hydrolysis to Amide: a. Dissolve the product from the previous step in 30 mL of ethanol in a 100 mL flask. b. Add 10 mL of 6 M sodium hydroxide solution. c. Cool the mixture in an ice bath and slowly add 10 mL of 30% hydrogen peroxide, keeping the temperature below 20°C. d. Stir the mixture at room temperature for 4 hours. e. Pour the reaction mixture into 100 mL of cold water. f. Collect the precipitated solid by filtration, wash with water, and dry. g. Recrystallize from ethanol to obtain the pure 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Biological Evaluation

The synthesized compounds can be evaluated for their biological activity using a variety of in vitro and in vivo assays. For the proposed MCL-1 inhibitor, a suitable in vitro assay would be a competitive binding assay.

Protocol 6: MCL-1 Competitive Binding Assay (Fluorescence Polarization)

  • Principle: This assay measures the ability of a test compound to displace a fluorescently labeled peptide probe from the BH3 binding groove of the MCL-1 protein.

  • Materials: Recombinant human MCL-1 protein, fluorescently labeled BIM BH3 peptide probe, assay buffer (e.g., PBS with 0.01% Triton X-100), test compounds, 384-well black plates.

  • Procedure: a. Prepare a series of dilutions of the test compound in assay buffer. b. In a 384-well plate, add the MCL-1 protein and the fluorescent probe to each well to a final volume of 20 µL. c. Add 1 µL of the diluted test compound to the wells. Include positive controls (known MCL-1 inhibitor) and negative controls (DMSO vehicle). d. Incubate the plate at room temperature for 1-2 hours, protected from light. e. Measure the fluorescence polarization (FP) of each well using a suitable plate reader. f. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Biological Activity of 1,2,3,4-Tetrahydroquinoline-6-carboxamide Derivatives against MCL-1

Compound IDR Group (at N-sulfonyl)MCL-1 Binding IC50 (µM)
THQ-CN-SO2Ph-CONH2 Phenyl5.2
THQ-CN-SO2Me-CONH2 Methyl15.8
THQ-CN-SO2Naph-CONH2 Naphthyl1.8
Positive Control Known MCL-1 Inhibitor0.1

Disclaimer: The protocols and data presented in these application notes are proposed based on established chemical and biological principles. The this compound scaffold is currently underexplored, and further research is required to validate these methods and the biological activities of its derivatives.

References

Application Note and Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a key intermediate for the development of novel therapeutic agents. The synthetic strategy involves a two-step process commencing with the regioselective bromination of 1,2,3,4-tetrahydroquinoline, followed by a palladium-catalyzed cyanation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Bromination: 1,2,3,4-Tetrahydroquinoline is first brominated at the 6-position using N-bromosuccinimide (NBS) to yield 6-bromo-1,2,3,4-tetrahydroquinoline.

  • Palladium-Catalyzed Cyanation: The resulting 6-bromo-1,2,3,4-tetrahydroquinoline undergoes a palladium-catalyzed cross-coupling reaction with a cyanide source, such as potassium hexacyanoferrate(II), to afford the desired this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Bromination1,2,3,4-Tetrahydroquinoline, N-Bromosuccinimide (NBS)Acetonitrile03~64
2Cyanation6-Bromo-1,2,3,4-tetrahydroquinoline, K₄[Fe(CN)₆]·3H₂O, Pd(dppf)Cl₂, Na₂CO₃Dioxane/Water8012Up to 96

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline [1]

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline (20.0 g, 150 mmol, 1.0 eq.) in acetonitrile, add N-bromosuccinimide (25.5 g, 143 mmol, 0.95 eq.) in four portions at 0°C, with each addition 20 minutes apart.

  • Continue stirring the reaction mixture for 3 hours at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The product has an Rf value of 0.55.

  • After completion of the reaction, dilute the organic layer with ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in hexane as the eluent to obtain 6-bromo-1,2,3,4-tetrahydroquinoline as a yellow oil (yield ~64%).

Step 2: Synthesis of this compound [2][3]

Materials:

  • 6-Bromo-1,2,3,4-tetrahydroquinoline

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Deionized water

  • Potassium acetate (KOAc)

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add Pd(dppf)Cl₂ (as precatalyst), the appropriate ligand if necessary, K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 equiv), and 6-bromo-1,2,3,4-tetrahydroquinoline (1 mmol).

  • Seal the vessel with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen. Repeat this cycle three times.

  • Add dioxane (2.5 mL) and a degassed 0.05 M KOAc solution in water (2.5 mL) to the reaction tube via syringe.

  • Heat the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow A 1,2,3,4-Tetrahydroquinoline B 6-Bromo-1,2,3,4-tetrahydroquinoline A->B NBS, Acetonitrile, 0°C C This compound B->C K4[Fe(CN)6], Pd(dppf)Cl2, Dioxane/H2O, 80°C

Caption: Synthetic route to this compound.

References

Catalytic Applications of Functionalized Tetrahydroquinoline Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its rigid, fused heterocyclic structure, when appropriately functionalized, provides an excellent platform for the development of highly efficient and selective catalysts. These catalysts have found widespread applications in asymmetric synthesis, a critical tool in modern drug discovery and development. This document provides detailed application notes and protocols for the use of functionalized tetrahydroquinoline scaffolds in various catalytic transformations, including organocatalysis, transition-metal catalysis, and photocatalysis.

Organocatalytic Applications

Functionalized tetrahydroquinolines have emerged as powerful organocatalysts, mediating a range of asymmetric transformations with high enantioselectivity. Chiral amine and thiourea-functionalized tetrahydroquinolines are particularly effective in promoting cascade reactions and cycloadditions.

Asymmetric Aza-Michael/Michael Cascade Reactions

Chiral thiourea-based tetrahydroquinoline catalysts have been successfully employed in the asymmetric aza-Michael/Michael cascade reactions of nitroolefins with N-protected 2-aminophenyl α,β-unsaturated esters. This methodology provides a direct route to highly functionalized tetrahydroquinolines with multiple stereocenters in good yields and excellent stereoselectivities.[1]

Table 1: Performance of Chiral Thiourea Catalyst IIb in Aza-Michael/Michael Cascade Reaction [1]

EntryNitroolefin (2)N-protected 2-aminophenyl α,β-unsaturated ester (1)Yield (%)dree (%)
1β-nitrostyrene (2a)2-(tosylamino)phenyl acrylate (1a)85>30:196
24-chloronitrostyrene1a88>30:197
32-chloronitrostyrene1a82>30:195
44-methylnitrostyrene1a86>30:196
52-nitropropene1a7525:194

Experimental Protocol: General Procedure for Asymmetric Aza-Michael/Michael Cascade Reaction [1]

  • To a stirred solution of the N-protected 2-aminophenyl α,β-unsaturated ester (1, 0.1 mmol) and the chiral thiourea catalyst IIb (0.01 mmol, 10 mol%) in CH₂Cl₂ (1.0 mL) is added the nitroolefin (2, 0.2 mmol) at room temperature.

  • The reaction mixture is stirred at the same temperature and monitored by TLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired functionalized tetrahydroquinoline.

G cluster_workflow Experimental Workflow: Aza-Michael/Michael Cascade start Start add_reagents Add ester (1), catalyst (IIb), and solvent (CH2Cl2) start->add_reagents add_nitroolefin Add nitroolefin (2) add_reagents->add_nitroolefin stir Stir at room temperature add_nitroolefin->stir monitor Monitor by TLC stir->monitor workup Solvent removal monitor->workup Reaction complete purify Flash column chromatography workup->purify product Functionalized Tetrahydroquinoline purify->product

Workflow for the asymmetric aza-Michael/Michael cascade reaction.

Transition-Metal Catalysis

Tetrahydroquinoline derivatives, particularly chiral diamines, serve as excellent ligands for transition metals such as rhodium, iridium, and ruthenium, enabling highly efficient asymmetric hydrogenation and transfer hydrogenation reactions.

Asymmetric Transfer Hydrogenation of Imines

Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives (e.g., (R)-CAMPY and (R)-Me-CAMPY) are effective ligands for rhodium and iridium catalysts in the asymmetric transfer hydrogenation (ATH) of prochiral imines, such as 1-aryl-3,4-dihydroisoquinolines.[2][3] These reactions are pivotal for the synthesis of chiral alkaloids and related pharmaceutical compounds.[3]

Table 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines [2]

EntrySubstrateCatalyst (1 mol%)LigandConversion (%)ee (%)
11-Phenyl-3,4-dihydroisoquinoline[Rh(Cp)Cl₂]₂(R)-CAMPY (L1)>9965 (R)
21-Phenyl-3,4-dihydroisoquinoline[Rh(Cp)Cl₂]₂(R)-Me-CAMPY (L2)>9969 (R)
31-(4-Chlorophenyl)-3,4-dihydroisoquinoline[Rh(Cp)Cl₂]₂(R)-Me-CAMPY (L2)>9962 (R)
41-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[Rh(Cp)Cl₂]₂(R)-Me-CAMPY (L2)>9958 (R)

Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation [2]

  • In a vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in H₂O (1 mL).

  • Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The conversion and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.

G cluster_cycle Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation catalyst [Rh]-H hydride_transfer Hydride Transfer (Stereoselective) catalyst->hydride_transfer + Imine imine Imine Substrate product_release Product Release hydride_transfer->product_release amine_product Chiral Amine product_release->amine_product catalyst_regen Catalyst Regeneration (HCOOH/Et3N) product_release->catalyst_regen [Rh]+ catalyst_regen->catalyst

Simplified catalytic cycle for Rh-catalyzed asymmetric transfer hydrogenation.
Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

Iridium complexes bearing chiral ligands are highly effective for the asymmetric hydrogenation of quinoline derivatives, providing access to enantioenriched tetrahydroquinolines.[4] Interestingly, the enantioselectivity of this transformation can be controlled by the choice of solvent, allowing for an enantiodivergent synthesis of both (R) and (S)-tetrahydroquinolines from the same catalyst system.[4]

Table 3: Solvent-Dependent Enantiodivergent Ir-Catalyzed Asymmetric Hydrogenation [4]

EntrySubstrateSolventYield (%)ee (%)Configuration
12-MethylquinolineToluene/Dioxane>9998R
22-MethylquinolineEtOH>9994S
32-PhenylquinolineToluene/Dioxane9896R
42-PhenylquinolineEtOH9992S

Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, an autoclave is charged with the quinoline substrate (0.5 mmol), [Ir(COD)Cl]₂ (0.5 mol%), and the chiral ligand (1.1 mol%).

  • The chosen anhydrous and degassed solvent (e.g., toluene/dioxane or EtOH, 2 mL) is added.

  • The autoclave is sealed, purged with hydrogen three times, and then pressurized with H₂ (50 atm).

  • The reaction mixture is stirred at the desired temperature (e.g., 30 °C) for 24 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel chromatography to afford the chiral tetrahydroquinoline.

Photocatalytic Applications

Visible-light photocatalysis offers a mild and sustainable approach for the synthesis and functionalization of tetrahydroquinoline scaffolds. These methods often proceed through radical intermediates, enabling unique transformations.

Aerobic Oxidative Annulation

A visible-light-driven aerobic oxidative annulation between N,N-dialkylanilines and activated alkenes can be achieved using a catalytic amount of 1,2-dibenzoylethylene as an electron donor-acceptor (EDA) complex initiator.[5] This organocatalytic approach provides access to tetrahydroquinoline derivatives under mild conditions.[5]

Table 4: Photocatalytic Aerobic Oxidative Annulation [5]

EntryN,N-DialkylanilineActivated AlkeneYield (%)
1N,N-DimethylanilineN-Phenylmaleimide85
2N,N-DiethylanilineN-Phenylmaleimide78
3N,N-Dimethyl-p-toluidineN-Phenylmaleimide92

Experimental Protocol: General Procedure for Photocatalytic Aerobic Oxidative Annulation [5]

  • A solution of the N,N-dialkylaniline (1.0 mmol), the activated alkene (0.5 mmol), and 1,2-dibenzoylethylene (0.05 mmol, 10 mol%) in a suitable solvent (e.g., dioxane) is prepared in a reaction vessel.

  • The vessel is irradiated with visible light (e.g., blue LEDs) under an air atmosphere at room temperature.

  • The reaction is stirred for the specified time (e.g., 24 hours) and monitored by TLC or GC-MS.

  • Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

G cluster_pathway Proposed Pathway for Photocatalytic Oxidative Annulation EDA EDA Complex Formation (Aniline + Acceptor) Excitation Visible Light Excitation (hν) EDA->Excitation SET Single Electron Transfer (SET) Excitation->SET Radical_Formation α-Amino Alkyl Radical Formation SET->Radical_Formation Cyclization Radical Addition to Alkene & Cyclization Radical_Formation->Cyclization Oxidation Aerobic Oxidation Cyclization->Oxidation Product Tetrahydroquinoline Product Oxidation->Product Catalyst_Regen Catalyst Regeneration Oxidation->Catalyst_Regen Catalyst_Regen->EDA

Logical pathway for the photocatalytic synthesis of tetrahydroquinolines.

These application notes and protocols highlight the versatility of functionalized tetrahydroquinoline scaffolds in modern catalytic chemistry. The ability to fine-tune the steric and electronic properties of these scaffolds allows for the development of highly selective and efficient catalysts for a broad range of chemical transformations, making them invaluable tools for researchers in academia and industry.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The nitrile group at the 6-position of the 1,2,3,4-tetrahydroquinoline core is a versatile chemical handle for further molecular exploration and is a key feature in compounds targeting the central nervous system (CNS)[1]. This document provides detailed application notes and experimental protocols for the investigation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile and its analogs as potential CNS-targeting drug candidates, with a primary focus on their role as dopamine D3 receptor antagonists for the treatment of psychosis.

The rationale for this focus is supported by studies on the structurally isomeric compound, trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011). SB-277011 is a potent and selective dopamine D3 receptor antagonist with excellent CNS penetration, highlighting the potential of the 6-cyano-tetrahydroisoquinoline and, by extension, the 6-cyano-tetrahydroquinoline scaffold in the development of antipsychotic agents[2][3].

Application Notes

Primary Application: Development of Selective Dopamine D3 Receptor Antagonists

The this compound scaffold is a promising starting point for the development of selective antagonists for the dopamine D3 receptor. D3 receptors are predominantly expressed in the limbic regions of the brain and are implicated in the pathophysiology of schizophrenia and substance abuse[1][3]. Selective D3 antagonists are hypothesized to offer antipsychotic efficacy with a reduced liability for the extrapyramidal side effects associated with non-selective dopamine D2 receptor blockade[2].

Key Advantages of the Scaffold:

  • CNS Penetration: The tetrahydroquinoline core is a known CNS-penetrable scaffold[3].

  • Synthetic Tractability: The nitrile group can be readily synthesized from an amino group via the Sandmeyer reaction, or from a bromo-substituted precursor. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for extensive structure-activity relationship (SAR) studies.

  • Target Affinity and Selectivity: As demonstrated by the isomeric compound SB-277011, the 6-cyano-tetrahydroquinoline moiety has the potential to confer high affinity and selectivity for the dopamine D3 receptor[2].

Secondary Application: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of 1,2,3,4-tetrahydroquinoline have also been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS)[4]. Overproduction of nitric oxide by nNOS is implicated in various neurological disorders. The 6-carbonitrile substituent can be explored for its electronic influence on the pharmacophore responsible for nNOS inhibition.

Data Presentation

The following table summarizes the quantitative data for the key reference compound, SB-277011, which features the isomeric 6-cyano-1,2,3,4-tetrahydroisoquinoline core. This data serves as a benchmark for the evaluation of novel this compound derivatives.

CompoundTargetAssay TypeAffinity (pKi)SelectivityReference
SB-277011Human Dopamine D3 ReceptorRadioligand Binding7.95100-fold vs. D2[2]
SB-277011Rat Dopamine D3 ReceptorRadioligand Binding7.9780-fold vs. D2[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route starting from 1,2,3,4-tetrahydroquinoline, proceeding through a 6-nitro intermediate.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

  • Reaction: Regioselective nitration at the 6-position.

  • Reagents and Conditions: N-acetyl-1,2,3,4-tetrahydroquinoline, nitric acid, sulfuric acid, low temperature (-10 to 0 °C)[5].

  • Procedure:

    • Protect the secondary amine of 1,2,3,4-tetrahydroquinoline with acetic anhydride.

    • Dissolve the N-acetylated compound in concentrated sulfuric acid and cool the mixture.

    • Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the low temperature.

    • Stir for a specified time, then pour onto ice and neutralize to precipitate the 6-nitro derivative.

    • Filter, wash, and dry the product.

Step 2: Reduction of the Nitro Group

  • Reaction: Reduction of the 6-nitro group to a 6-amino group.

  • Reagents and Conditions: 6-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline, tin(II) chloride or catalytic hydrogenation (e.g., Pd/C, H2).

  • Procedure (using SnCl2):

    • Suspend the nitro compound in ethanol.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool, basify with NaOH solution, and extract the product with an organic solvent.

    • Dry and concentrate the organic phase to obtain the 6-amino derivative.

Step 3: Sandmeyer Reaction

  • Reaction: Conversion of the 6-amino group to the 6-carbonitrile group.

  • Reagents and Conditions: 6-Amino-N-acetyl-1,2,3,4-tetrahydroquinoline, sodium nitrite, hydrochloric acid, copper(I) cyanide.

  • Procedure:

    • Dissolve the amino compound in aqueous hydrochloric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Extract the product, wash, dry, and purify by chromatography.

Step 4: Deprotection

  • Reaction: Removal of the N-acetyl protecting group.

  • Reagents and Conditions: N-acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile, aqueous hydrochloric acid, reflux.

  • Procedure:

    • Reflux the N-acetylated compound in dilute hydrochloric acid.

    • Cool, neutralize with a base, and extract the final product.

    • Purify by chromatography or recrystallization.

Protocol 2: Dopamine D3 Receptor Competitive Binding Assay

This protocol is adapted for determining the binding affinity (Ki) of this compound derivatives for the human dopamine D3 receptor[6][7][8].

  • Materials:

    • Membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

    • Radioligand: [³H]-Spiperone.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding determinator: 10 µM haloperidol or other suitable D3 antagonist.

    • Test compounds (e.g., this compound derivatives) at various concentrations.

    • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

  • Procedure:

    • In each well of a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding determinator, or 50 µL of test compound dilution.

    • Add 50 µL of radioligand solution (final concentration ~0.3 nM [³H]-Spiperone).

    • Add 150 µL of the membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of test compounds across an artificial membrane, simulating the BBB[2][9].

  • Materials:

    • PAMPA plate (e.g., 96-well format with a filter membrane).

    • Porcine brain lipid solution.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compounds and reference compounds (with known BBB permeability).

    • UV-Vis plate reader or LC-MS/MS for quantification.

  • Procedure:

    • Coat the filter membrane of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate.

    • Add the test and reference compounds (dissolved in PBS) to the wells of the donor plate.

    • Fill the wells of the acceptor plate with fresh PBS.

    • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Pe).

Visualizations

CNS Drug Discovery Workflow

CNS_Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target ID Target ID Hit ID Hit ID Target ID->Hit ID HTS Lead Gen Lead Gen Hit ID->Lead Gen Hit-to-Lead Lead Opt Lead Opt Lead Gen->Lead Opt SAR Candidate Candidate Lead Opt->Candidate DMPK, Tox Phase I Phase I Candidate->Phase I IND Filing Phase II Phase II Phase I->Phase II Safety Phase III Phase III Phase II->Phase III Efficacy Approval Approval Phase III->Approval Pivotal Trials

Caption: A generalized workflow for CNS drug discovery and development.

Dopamine D3 Receptor Signaling Pathway

D3_Signaling_Pathway cluster_receptor Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D3R Activates THQ_CN 1,2,3,4-Tetrahydroquinoline -6-carbonitrile Derivative (Antagonist) THQ_CN->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified dopamine D3 receptor signaling pathway.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Synthesized 1,2,3,4-THQ-6-CN Derivatives d3_binding Dopamine D3 Receptor Binding Assay (Protocol 2) start->d3_binding d2_binding Dopamine D2 Receptor Binding Assay start->d2_binding selectivity Determine D3 vs D2 Selectivity d3_binding->selectivity d2_binding->selectivity pampa PAMPA Assay (Protocol 3) selectivity->pampa High Selectivity cns_pen Assess CNS Penetration Potential pampa->cns_pen lead_candidate Lead Candidate for In Vivo Studies cns_pen->lead_candidate Good Permeability

Caption: Workflow for the in vitro evaluation of novel CNS drug candidates.

References

protocols for synthesizing enzyme inhibitors based on the quinoline framework

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] Its rigid, planar structure and versatile chemistry allow for the strategic placement of various functional groups, making it an ideal framework for designing potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis of two distinct classes of quinoline-based enzyme inhibitors: tubulin polymerization inhibitors and topoisomerase inhibitors.

Application Note 1: Synthesis of Quinoline-Based Tubulin Inhibitors

Principle: Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy.[2] This protocol describes the synthesis of a quinoline-based analogue of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[2][3] The key synthetic step involves the condensation of a quinoline aldehyde with a substituted phenylacetic acid to form a chalcone-like intermediate, which is then cyclized or modified to yield the final inhibitor. This approach leverages the quinoline moiety to mimic one of the aromatic rings of the CA-4 structure.[4]

Protocol: Synthesis of a Quinoline-Hydrazone CA-4 Analogue

This protocol is adapted from the synthesis of quinoline-containing Combretastatin A-4 analogues, which have demonstrated potent anti-tubulin and antiproliferative activities.[2][5] The target compound (referred to as 19h in the source literature) incorporates a quinoline ring and a 3,4,5-trimethoxyphenyl moiety, linked by a hydrazone bridge.

Materials and Reagents:

  • 6-Methylquinoline-2-carbaldehyde

  • 3,4,5-Trimethoxybenzoylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-methylquinoline-2-carbaldehyde (1.0 eq) in 30 mL of ethanol. Add 3,4,5-trimethoxybenzoylhydrazine (1.1 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product (as determined by TLC), evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

G start Starting Materials: - 6-Methylquinoline-2-carbaldehyde - 3,4,5-Trimethoxybenzoylhydrazine reaction Condensation Reaction Ethanol, Acetic Acid (cat.) Room Temperature, 4-6h start->reaction workup Aqueous Workup - EtOAc Extraction - NaHCO3 / Brine Wash reaction->workup purification Purification Silica Gel Column Chromatography (Hexanes/EtOAc) workup->purification product Final Product Quinoline-Hydrazone Inhibitor purification->product G start Starting Materials: - Substituted 6-amino-7-iodo-2H-indazole - Terminal Alkyne coupling Sonogashira Coupling Pd(OAc)2, PPh3, CuI, TEA DMF, 80°C, 8-12h start->coupling cyclization Intramolecular Cyclization (Heat) DMF, 120-140°C, 12-24h coupling->cyclization workup Aqueous Workup - NH4Cl Quench - EtOAc Extraction cyclization->workup product Final Product Pyrazolo[4,3-f]quinoline Inhibitor workup->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. The strategies outlined are based on established methods for the synthesis of the core tetrahydroquinoline scaffold and can be adapted to optimize the yield of the 6-carbonitrile derivative.

Troubleshooting Guide

Q1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields in tetrahydroquinoline synthesis often stem from a few key areas. Begin by systematically evaluating the following:

  • Catalyst Activity: The choice and handling of the catalyst are critical. Many syntheses rely on transition-metal catalysts (e.g., Palladium, Ruthenium, Manganese, Gold) which can be sensitive to air and moisture.[1][2] Ensure the catalyst is fresh, properly stored, and handled under an inert atmosphere if required.

  • Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters. For instance, in some manganese-catalyzed reactions, a temperature of 140 °C was found to favor the quinoline product, whereas different conditions are needed for the tetrahydroquinoline.[2][3] Systematically screen these variables to find the optimal balance for your specific substrate.

  • Purity of Reagents: The purity of your starting materials (the corresponding quinoline-6-carbonitrile or the precursors for a domino reaction) and solvents can significantly impact yield. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Hydrogen Source: Whether using molecular hydrogen or a transfer hydrogenation reagent like Hantzsch ester or borane-ammonia, the efficiency of the hydrogen donor is paramount.[1] Ensure the reagent is active and used in the correct stoichiometric amount.

Q2: I am observing significant formation of the fully aromatic quinoline-6-carbonitrile as a byproduct. How can I improve selectivity for the tetrahydro-derivative?

A2: The formation of the aromatic quinoline suggests that either the reduction is incomplete or that dehydrogenation is occurring. Consider the following adjustments:

  • Increase Hydrogen Pressure: In catalytic hydrogenations, increasing the pressure of H₂ can favor the complete reduction of the quinoline ring.[2]

  • Optimize Catalyst System: Some catalysts are more effective for hydrogenation than others. For example, systems involving RuCl₃·xH₂O or cobalt complexes with a terpyridine ligand have shown high efficiency for the transfer hydrogenation of N-heteroarenes.[1]

  • Choice of Reducing Agent: In transfer hydrogenation, the choice of hydrogen donor is key. Insufficient reducing equivalents can lead to incomplete reaction.[2] Ensure an adequate amount of the hydrogen donor is present.

  • Control Reaction Temperature: Higher temperatures can sometimes promote dehydrogenation, leading back to the aromatic quinoline.[2] Experiment with running the reaction at a lower temperature for a longer duration.

Q3: My starting materials are undergoing self-condensation or polymerization. How can this be minimized?

A3: Self-condensation, particularly with starting materials like 2-aminobenzyl alcohols, can lead to the formation of oligomeric byproducts and significantly reduce the yield of the desired product.[2][3] To mitigate this:

  • Optimize Base and Addition Order: The choice and amount of base can be crucial. In a manganese-catalyzed synthesis, the addition of KOH (30 mol %) was found to be critical in suppressing the self-condensation of 2-aminobenzyl alcohol.[2][3] The order in which reagents are added can also play a significant role.

  • Control Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like polymerization.

  • One-Pot Procedures: Employing a one-pot, multi-component reaction (MCR), such as a Povarov reaction, can be advantageous as it involves the in situ generation of reactive intermediates that are immediately consumed, potentially reducing the chance for self-condensation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective modern methods for synthesizing the 1,2,3,4-tetrahydroquinoline scaffold?

A1: Several highly effective methods are used, each with its own advantages:

  • Catalytic Hydrogenation of Quinolines: This is a direct and atom-economical approach. Modern catalysts include unsupported nanoporous gold (AuNPore) with an organosilane hydrogen source, which offers high efficiency and reusability.[1]

  • Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas. Effective systems include boronic acid catalysis with Hantzsch ester, or ruthenium and cobalt complexes with borane-ammonia (NH₃·BH₃) as the hydrogen source.[1]

  • Domino Reactions: These multi-step sequences occur in a single pot and are highly efficient. A common example is the reduction of a 2-nitroarylketone followed by a reductive amination and cyclization, often catalyzed by Pd/C.[5]

  • Povarov Reaction (Hetero-Diels-Alder): This is a powerful one-pot multicomponent reaction involving an aniline, an aldehyde, and an alkene to construct the functionalized tetrahydroquinoline core.[4]

  • Borrowing Hydrogen (BH) Methodology: This atom-efficient process uses catalysts (e.g., manganese or iridium pincer complexes) to temporarily "borrow" hydrogen from an alcohol to form an intermediate aldehyde or ketone, which then reacts and is subsequently hydrogenated by the "returned" hydrogen.[1][2][3]

Q2: How does the choice of solvent impact the reaction?

A2: The solvent can play a crucial role in solubility, reaction rate, and even selectivity. For instance, in the reductive cyclization of 2-nitrochalcones to form tetrahydroquinolines, dichloromethane was found to afford the best selectivity and highest yields (65%–90%).[5] In other systems, polar aprotic solvents like DMF or acetonitrile may be preferred.[5][6] It is always recommended to perform a solvent screen during reaction optimization.

Q3: What are the recommended techniques for purifying this compound?

A3: The final purification strategy will depend on the physical properties of the product and the nature of the impurities. Standard methods include:

  • Column Chromatography: Silica gel chromatography is the most common method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used to separate the product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for achieving high purity.

  • Acid-Base Extraction: As a secondary amine, the tetrahydroquinoline product can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Quantitative Data on Reaction Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline, a representative example of the tetrahydroquinoline scaffold. This data illustrates how systematic changes to reaction parameters can significantly impact yield.

Table 1: Example of Reaction Optimization for a Substituted Tetrahydroquinoline Synthesis via Borrowing Hydrogen Methodology.[2][3]

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)Notes
12KOtBu1202425Initial trial
22KOtBu14024<5Favored quinoline formation
32KH1202488Change of base improved yield
41KH1202482Reduced catalyst loading
52KH1102475Lower temperature reduced yield
62KH + KOH (30 mol%)1202492Additive KOH suppressed side reactions

Reaction Conditions: 0.275 mmol of 2-aminobenzyl alcohol, 0.250 mmol of 1-phenylethanol, Mn-PN³ pincer catalyst, DME solvent. Data adapted from literature.[2][3]

Experimental Protocols

General Experimental Protocol for Tetrahydroquinoline Synthesis via Borrowing Hydrogen

This protocol is a representative example for the synthesis of a 2-substituted-1,2,3,4-tetrahydroquinoline and is adapted from published procedures.[2] It should be optimized for the specific synthesis of the 6-carbonitrile derivative.

Materials:

  • 2-Aminobenzyl alcohol derivative

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Manganese PN³ Pincer Catalyst (or other suitable catalyst)

  • Potassium Hydride (KH)

  • Potassium Hydroxide (KOH)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add the manganese catalyst (2 mol %), potassium hydroxide (30 mol %), and potassium hydride (2.2 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the 2-aminobenzyl alcohol derivative (1.1 equiv) and the secondary alcohol (1.0 equiv).

  • Add sufficient anhydrous DME to achieve the desired concentration (e.g., 1.0 M).

  • Seal the reaction vessel tightly.

  • Remove the vessel from the glovebox and place it in a pre-heated oil bath at the optimized temperature (e.g., 120 °C).

  • Stir the reaction mixture for the required time (e.g., 24 hours).

  • After cooling to room temperature, carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 1,2,3,4-tetrahydroquinoline derivative.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting low yields in a typical tetrahydroquinoline synthesis.

G start Low Yield Observed cat_check Catalyst Issues? start->cat_check cond_check Sub-optimal Conditions? start->cond_check reagent_check Reagent/Substrate Problem? start->reagent_check cat_inactive Inactivity/Poisoning (Verify age, storage, atmosphere) cat_check->cat_inactive cat_loading Incorrect Loading (Check stoichiometry) cat_check->cat_loading temp_press Temperature / Pressure (Screen range) cond_check->temp_press time_conc Time / Concentration (Run time course, check dilution) cond_check->time_conc solv_base Solvent / Base (Screen alternatives) cond_check->solv_base purity Impure Starting Materials (Re-purify/analyze) reagent_check->purity side_react Side Reactions (Identify byproducts, add inhibitor) reagent_check->side_react solution Yield Improved cat_inactive->solution cat_loading->solution temp_press->solution time_conc->solution solv_base->solution purity->solution side_react->solution

Caption: Troubleshooting workflow for low yield in tetrahydroquinoline synthesis.

References

Technical Support Center: Advanced Purification of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the advanced purification of 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the tetrahydroquinoline ring or the nitrile group.

  • Over-alkylation or N-alkylation byproducts: If alkylating agents are used, polyalkylation on the aromatic ring or N-alkylation of the tetrahydroquinoline nitrogen can occur.

  • Oxidation products: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding quinoline.

  • Isomeric byproducts: Depending on the directing effects of the substituents, other positional isomers of the carbonitrile may form.

  • Hydrolysis products: The nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid, especially under acidic or basic conditions.

Q2: My purified this compound is a yellow oil, but I expected a solid. What should I do?

A2: "Oiling out" instead of crystallization is a common issue. This can happen if the compound has a low melting point or if there are significant impurities present. Here are some strategies to induce crystallization:

  • Solvent selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature. Try using a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.

  • Slow cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Rapid cooling often leads to oiling out.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent-antisolvent system: Dissolve the oily compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexane or pentane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Q3: I am seeing significant tailing of my compound during column chromatography. How can I improve the separation?

A3: Tailing on silica gel is often due to the basic nature of the tetrahydroquinoline nitrogen interacting strongly with the acidic silica. To mitigate this:

  • Add a basic modifier to the eluent: Add a small amount of triethylamine (typically 0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Optimize the mobile phase: Experiment with different solvent systems. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can often provide better separation.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or no crystal formation - Not enough compound is present. - The solution is not supersaturated (too much solvent). - The compound is very soluble in the chosen solvent even at low temperatures.- Concentrate the solution by boiling off some of the solvent. - Try a different solvent or a solvent-antisolvent system. - Scratch the inside of the flask or add a seed crystal.
"Oiling out" instead of crystallization - The compound has a low melting point. - The solution is cooling too rapidly. - High concentration of impurities.- Use a lower boiling point solvent. - Ensure slow cooling. - Try a solvent-antisolvent system. - Perform a preliminary purification by column chromatography to remove impurities.
Crystals are colored - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
Low recovery of purified compound - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Cool the filtrate for a longer period or at a lower temperature. - Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system.- Test a range of solvent systems with varying polarities. For this compound, start with mixtures of hexane and ethyl acetate.
Compound streaking on TLC/column - Compound is too polar for the solvent system. - Strong interaction with the stationary phase (e.g., basic amine on acidic silica). - Sample is overloaded.- Increase the polarity of the eluent. - Add triethylamine (0.1-1%) to the eluent. - Use a smaller amount of the crude material.
Compound is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution might be necessary.
Cracks appearing in the silica gel bed - The column was allowed to run dry. - Heat generated during elution.- Always keep the silica gel bed covered with solvent. - Use a less volatile solvent or run the column in a cooler environment.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or hexane) and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. A mixture of ethyl acetate and hexane is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a Thin Layer Chromatography (TLC) plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate). The ideal solvent system will give your desired product an Rf value of approximately 0.3. Remember to add 0.1-1% triethylamine to the eluent to prevent tailing.

  • Column Packing: Prepare a flash chromatography column with silica gel using the chosen eluent. Ensure the silica bed is well-compacted and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) may be necessary. For example, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: HPLC Analysis

For purity analysis, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product column_chrom Column Chromatography start->column_chrom Primary Purification recrystallization Recrystallization hplc HPLC Analysis recrystallization->hplc Purity Check nmr NMR/MS Analysis recrystallization->nmr Characterization column_chrom->recrystallization Secondary Purification tlc TLC Analysis column_chrom->tlc Fraction Monitoring tlc->column_chrom end Pure Product hplc->end >95% Purity nmr->end

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product decision1 Is the product a solid or an oil? start->decision1 solid Solid decision1->solid Solid oil Oil / 'Oiled Out' decision1->oil Oil recrystallize Attempt Recrystallization solid->recrystallize column Perform Column Chromatography oil->column success Pure Crystalline Product recrystallize->success Success failure Still Impure / Oily recrystallize->failure Failure column->success Success column->failure Failure troubleshoot_recryst Troubleshoot Recrystallization: - Change solvent - Slow cooling - Seeding failure->troubleshoot_recryst troubleshoot_column Troubleshoot Column: - Adjust eluent polarity - Add triethylamine failure->troubleshoot_column troubleshoot_recryst->recrystallize troubleshoot_column->column

Caption: A decision tree for troubleshooting common purification issues with this compound.

optimization of reaction conditions for domino synthesis of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the domino synthesis of tetrahydroquinolines. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the domino synthesis of tetrahydroquinolines?

A1: The domino synthesis of tetrahydroquinolines, often proceeding via a Povarov-type reaction, typically involves a multi-step sequence in a single pot. A common pathway begins with the in-situ formation of an enamine or enamino ester from an arylamine and an activated alkyne (like methyl propiolate).[1] Separately, an imine is formed from the reaction of an arylamine and an aldehyde.[1] These two intermediates then undergo a Mannich-type addition, followed by an intramolecular cyclization to form the tetrahydroquinoline ring system.[1] This domino approach is highly valued for its efficiency and atom economy.[2]

Q2: My reaction is not proceeding to completion or is giving a low yield. What are the initial checks I should perform?

A2: For low conversion or yield, first ensure the purity of your starting materials, as impurities can inhibit catalysts or lead to side reactions. It is also crucial to maintain anhydrous (dry) conditions for both reagents and solvents, as the imine intermediate is often susceptible to hydrolysis. Additionally, verify the accuracy of your reagent stoichiometry and the catalyst loading.

Q3: What are some common side products in this synthesis?

A3: Common side products can include unreacted starting materials, the isolated enamino ester or imine intermediates, and products from the self-condensation of the aldehyde. In some cases, over-oxidation of the tetrahydroquinoline to a quinoline can occur, particularly if the reaction is run for an extended period or at elevated temperatures in the presence of an oxidant.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Inactive or poisoned catalyst- Presence of moisture- Incorrect solvent or temperature- Unstable imine intermediate- Screen different Lewis or Brønsted acid catalysts and optimize loading (e.g., p-toluenesulfonic acid, Cu(TFA)₂, Cu(OTf)₂).[1][3][4]- Ensure all glassware is oven-dried and use anhydrous solvents.- Perform a solvent screen (e.g., ethanol, hexane, toluene) and optimize the reaction temperature.[1][3][4]- Use fresh, high-purity aldehydes and anilines.
Poor diastereoselectivity - Suboptimal catalyst or solvent- Steric and electronic effects of substrates- The choice of catalyst and solvent can significantly influence the stereochemical outcome.[4] Experiment with different catalytic systems.- Modify the substituents on the aniline or aldehyde to sterically direct the cyclization. The reaction often favors a trans-configuration of the substituents at the 2, 3, and 4-positions.[1]
Formation of multiple spots on TLC, indicating a complex mixture - Decomposition of starting materials or product- Competing side reactions- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.[4]- Lower the reaction temperature to minimize side reactions.- Ensure the purity of starting materials to avoid extraneous reactions.
Difficulty in product isolation/purification - Product is highly soluble in the workup solvent- Product co-elutes with impurities during chromatography- Choose an appropriate solvent for extraction based on the product's polarity.- Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Optimization of Reaction Conditions: Data Tables

Catalyst and Solvent Effects

The choice of catalyst and solvent is critical for the successful domino synthesis of tetrahydroquinolines. Below is a summary of conditions explored in various studies.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
p-Toluenesulfonic acidNot specifiedEthanolReflux41-67[1]
Cu(TFA)₂20Hexane8092[3][5]
5% Pd/CNot specifiedNot specifiedNot specified93-98[2]
Iron powderNot specifiedAcetic AcidNot specified86-98[6]
Effect of Substituents

The electronic nature and position of substituents on the aromatic rings of the aniline and aldehyde can significantly impact the reaction yield.

Aniline SubstituentAldehyde SubstituentYield (%)Reference
H4-NO₂67[1]
4-Me4-Cl65[1]
4-OMeH63[1]
4-Cl4-Me58[1]

Experimental Protocols

General Procedure for the Domino Synthesis of Tetrahydroquinolines

This protocol is a generalized procedure based on a p-toluenesulfonic acid-catalyzed reaction in ethanol[1]:

  • Preparation of the Reaction Mixture: To a solution of the arylamine (2.2 mmol) in ethanol (10 mL) in a round-bottom flask, add methyl propiolate (1.0 mmol).

  • Formation of the Enamino Ester: Stir the mixture at room temperature for 2-3 hours. The progress of the formation of the β-enamino ester can be monitored by TLC.

  • Addition of Aldehyde and Catalyst: To the above mixture, add the aromatic aldehyde (1.0 mmol) and p-toluenesulfonic acid (catalytic amount).

  • Reaction: Reflux the reaction mixture for 8-10 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired polysubstituted tetrahydroquinoline.

Visualized Workflows and Mechanisms

Domino Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Arylamine + Methyl Propiolate enamino_ester In-situ Formation of β-Enamino Ester reagents->enamino_ester aldehyde Arylamine + Aldehyde imine In-situ Formation of Imine aldehyde->imine domino Domino Reaction (Mannich + Cyclization) enamino_ester->domino imine->domino workup Solvent Removal domino->workup purification Column Chromatography workup->purification product Tetrahydroquinoline purification->product

Caption: General workflow for the domino synthesis of tetrahydroquinolines.

Proposed Reaction Mechanism

G A Arylamine + Methyl Propiolate B β-Enamino Ester (A) A->B Addition E Mannich-type Addition (A + B) B->E C Arylamine + Aldehyde D N-Aryl Aldimine (B) C->D Condensation D->E F Intermediate C E->F G Intramolecular Electrophilic Cyclization F->G H Tetrahydroquinoline G->H

Caption: Proposed mechanism for the domino Povarov reaction.[1]

References

identifying common side products in 1,2,3,4-tetrahydroquinoline-6-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydroquinoline-6-carbonitrile. The information is designed to help identify and mitigate common side products and other issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 6-cyanoquinoline. This reaction selectively reduces the pyridine ring of the quinoline system.

Q2: What typical side products should I be aware of during the synthesis of this compound?

A2: Common side products can arise from both the starting materials and the reaction conditions. Key potential impurities include:

  • 6-Cyanoquinoline: Incomplete hydrogenation can leave unreacted starting material.

  • Decahydroquinoline-6-carbonitrile: Over-reduction of the benzene ring can lead to this fully saturated analog.

  • 1,2,3,4-Tetrahydroquinoline-6-carboxamide: Partial hydrolysis of the nitrile group under certain pH conditions can form the corresponding amide.

  • 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Complete hydrolysis of the nitrile group, especially under acidic or basic conditions with prolonged heating, can yield the carboxylic acid.[1][2]

  • Decyanated products: In some instances, elimination of the cyano group can occur, leading to the formation of 1,2,3,4-tetrahydroquinoline.

Q3: My reaction is sluggish or incomplete. What are the potential causes?

A3: Several factors can contribute to an incomplete reaction:

  • Catalyst deactivation: The catalyst (e.g., Pd/C, PtO2) may be poisoned by impurities in the starting material or solvent.

  • Insufficient hydrogen pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

  • Poor solvent choice: The solvent must be able to dissolve the starting material and be compatible with the catalyst and reaction conditions.

  • Low reaction temperature: The temperature may not be optimal for the catalytic activity.

Q4: How can I minimize the formation of the carboxylic acid or amide side products?

A4: To avoid hydrolysis of the nitrile group, it is crucial to maintain neutral or near-neutral pH conditions during the reaction and workup. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Presence of starting material (6-cyanoquinoline) in the final product. Incomplete hydrogenation.- Increase reaction time.- Increase hydrogen pressure.- Use a fresh, active catalyst.- Ensure efficient stirring to maximize catalyst contact.
Formation of a significant amount of decahydroquinoline-6-carbonitrile. Over-reduction due to harsh reaction conditions.- Lower the reaction temperature.- Reduce the hydrogen pressure.- Decrease the catalyst loading.- Monitor the reaction closely and stop it once the starting material is consumed.
The nitrile group is hydrolyzed to a carboxamide or carboxylic acid. Presence of acid or base, potentially from the workup or residual impurities.- Use a neutral workup procedure.- Wash the organic extracts with a mild bicarbonate solution to remove any acidic impurities.- Ensure all reagents and solvents are free from acidic or basic contaminants.
Unexpected peaks in NMR or LC-MS analysis. Formation of other side products, such as from solvent participation or unexpected reactivity of the cyano group.- Characterize the impurity by mass spectrometry and NMR to identify its structure.- Consider alternative synthetic routes or purification methods.- For example, during the synthesis of related cyano-substituted heterocycles, elimination of the cyano group has been observed.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 6-Cyanoquinoline

Objective: To synthesize this compound by the reduction of 6-cyanoquinoline.

Materials:

  • 6-Cyanoquinoline

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or another suitable solvent like methanol or ethyl acetate)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 6-cyanoquinoline in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst can typically range from 1 to 5 mol% relative to the substrate.

  • Seal the vessel and purge it several times with an inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts related to the synthesis of this compound.

Synthesis_Pathway 6-Cyanoquinoline 6-Cyanoquinoline This compound This compound 6-Cyanoquinoline->this compound Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Primary synthetic route to the target compound.

Side_Products cluster_main Main Reaction cluster_side Potential Side Reactions 6-Cyanoquinoline 6-Cyanoquinoline This compound This compound 6-Cyanoquinoline->this compound Desired Reduction Incomplete Reaction Incomplete Reaction 6-Cyanoquinoline->Incomplete Reaction Decahydroquinoline-6-carbonitrile Decahydroquinoline-6-carbonitrile This compound->Decahydroquinoline-6-carbonitrile Over-reduction 1,2,3,4-Tetrahydroquinoline-6-carboxamide 1,2,3,4-Tetrahydroquinoline-6-carboxamide This compound->1,2,3,4-Tetrahydroquinoline-6-carboxamide Partial Hydrolysis 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid 1,2,3,4-Tetrahydroquinoline-6-carboxamide->1,2,3,4-Tetrahydroquinoline-6-carboxylic acid Complete Hydrolysis

Caption: Common side products in the synthesis.

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of tetrahydroquinoline analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

General Synthesis Issues

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Method-Specific Troubleshooting

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in the synthesis of tetrahydroquinoline analogs can arise from various factors, including suboptimal reaction conditions, reagent quality, and reaction kinetics. Below is a general troubleshooting workflow to identify and address the root cause of low yields.

graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeCatalyst [label="Optimize Catalyst System\n(Type and Loading)", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeSolvent [label="Screen Different Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeTemp [label="Adjust Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeTime [label="Optimize Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; ImprovedYield [label="Yield Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF"]; FurtherTroubleshooting [label="Consult Method-Specific\nTroubleshooting", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> CheckPurity; CheckPurity -> OptimizeCatalyst; OptimizeCatalyst -> OptimizeSolvent; OptimizeSolvent -> OptimizeTemp; OptimizeTemp -> OptimizeTime; OptimizeTime -> ImprovedYield; ImprovedYield -> Success [label="Yes"]; ImprovedYield -> FurtherTroubleshooting [label="No"]; }

Caption: General workflow for troubleshooting low reaction yields.

A systematic approach to optimizing reaction parameters is crucial. The choice of catalyst, solvent, and temperature can significantly influence the reaction outcome. For instance, in the Povarov reaction, a multi-component approach often yields better results than a multi-step procedure[1].

Q2: I am observing the formation of significant side products. How can I increase the selectivity of my reaction?

The formation of side products is a common challenge that can be addressed by carefully tuning the reaction conditions to favor the desired reaction pathway. The nature of the side products will depend on the specific synthetic route employed.

Common Side Products and Mitigation Strategies:

  • Over-oxidation to quinoline: In some syntheses, the tetrahydroquinoline product can be oxidized to the corresponding quinoline.

    • Solution: Employ milder reaction conditions, use a less powerful oxidant, or conduct the reaction under an inert atmosphere.

  • Formation of diastereomers: When creating multiple stereocenters, a mixture of diastereomers may be formed.

    • Solution: The use of chiral catalysts, such as chiral phosphoric acids, can significantly improve diastereoselectivity. The choice of solvent can also play a crucial role in controlling the stereochemical outcome.

  • Aldol condensation: In reactions like the Friedländer annulation, self-condensation of the ketone starting material can occur.

    • Solution: To minimize this, consider using an imine analog of the o-aminoaryl ketone or carefully control the reaction temperature and the rate of base addition.

graph Side_Product_Formation { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Input [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Conditions\n(Catalyst, Solvent, Temp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredProduct [label="Desired Tetrahydroquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Side Product 1\n(e.g., Quinoline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="Side Product 2\n(e.g., Diastereomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Input -> Reaction; Reaction -> DesiredProduct [color="#34A853"]; Reaction -> SideProduct1 [color="#EA4335", style=dashed]; Reaction -> SideProduct2 [color="#EA4335", style=dashed]; }

Caption: Factors influencing product selectivity in tetrahydroquinoline synthesis.

Q3: I am struggling with the purification of my tetrahydroquinoline analog. What are some effective purification strategies?

The purification of tetrahydroquinoline analogs can be challenging due to the presence of closely related isomers, unreacted starting materials, and catalyst residues. A combination of techniques may be necessary to achieve the desired purity.

Purification Workflow:

  • Aqueous Workup: Start with a standard aqueous workup to remove water-soluble impurities and catalyst residues. Be cautious of emulsion formation, which can be broken by adding brine, changing the solvent, or centrifugation[2][3][4][5][6].

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying tetrahydroquinoline derivatives. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For separating diastereomers that are difficult to resolve on silica, reversed-phase chromatography (C18) may be a viable alternative[7][8][9].

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For challenging separations, particularly of enantiomers or diastereomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary[8].

graph Purification_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Column Chromatography\n(Silica or C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(if solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepHPLC [label="Preparative HPLC\n(if necessary)", fillcolor="#F1F3F4", fontcolor="#202124"]; PureProduct [label="Pure Tetrahydroquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> Workup; Workup -> Column; Column -> Recrystallization; Recrystallization -> PrepHPLC; PrepHPLC -> PureProduct; }

Caption: A general workflow for the purification of tetrahydroquinoline analogs.

Povarov Reaction: Troubleshooting Common Issues

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, but it can be prone to issues such as low yields and poor diastereoselectivity.

Q: My Povarov reaction is giving a low yield. How can I improve it?

A: Low yields in the Povarov reaction can often be attributed to the choice of catalyst and reaction conditions. A systematic optimization of these parameters is recommended.

Table 1: Comparison of Lewis Acid Catalysts in the Povarov Reaction [1][10]

CatalystSolventTemperature (°C)Time (h)Yield (%)
AlCl₃Et₂O300.5 - 131 - 53
Cu(OTf)₂EtOH400.3 - 0.50 - 30
InCl₃Toluene451up to 90
Sc(OTf)₃Toluene451up to 85
p-Toluenesulfonic acidToluene451up to 90

Experimental Protocol: Sc(OTf)₃-Catalyzed Povarov Reaction [11]

  • To a stirred solution of the N-carbonyl aryldiazene (0.5 mmol, 1 equivalent) in chloroform (3 mL), add cyclopentadiene (0.75 mmol, 1.5 equivalents) and Sc(OTf)₃ (0.75 mmol, 1.5 equivalents) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 1–6 hours.

  • Dilute the reaction mixture with dichloromethane (40 mL) and wash with 2 M NaOH (50 mL) and water (2 x 50 mL).

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q: How can I improve the diastereoselectivity of my Povarov reaction?

A: Diastereoselectivity in the Povarov reaction is influenced by the catalyst, solvent, and temperature. Chiral catalysts are particularly effective in controlling the stereochemical outcome.

Table 2: Effect of Reaction Conditions on Diastereoselectivity in a Povarov Reaction [10][12]

CatalystSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
CeCl₃·7H₂O/NaICH₃CN5015:85
CeCl₃·7H₂O/NaISolvent-free-1077:23
InCl₃Toluene45~7:3
p-Toluenesulfonic acidToluene4575:25

Friedländer Annulation: Optimizing Key Parameters

The Friedländer annulation is a classic method for quinoline synthesis, which can be adapted for tetrahydroquinolines. Key challenges include controlling regioselectivity and preventing side reactions.

Q: What are the key parameters to optimize for a successful Friedländer Annulation?

A: The choice of catalyst and solvent system are critical for achieving high yields and selectivity in the Friedländer annulation.

Table 3: Comparison of Catalysts for the Friedländer Synthesis of Quinolines [13][14][15]

CatalystSolventTemperature (°C)TimeYield (%)
ZrCl₄EtOH/H₂O (1:1)60-High
Amberlyst-15EthanolReflux-Good
PEG-SO₃HAqueous60-Good to Excellent
[Hbim]BF₄Solvent-free1003 - 6 h93
Fe₃O₄@SiO₂–APTES-TFASolvent-free1005 min96

Experimental Protocol: Iodine-Catalyzed Friedländer Annulation [1][16]

  • To a solution of the 2-aminoaryl ketone or aldehyde (1 mmol) and the α-methylene carbonyl compound (1.2 mmol) in ethanol, add molecular iodine (1 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reductive Amination: Improving Reaction Efficiency

Reductive amination is a versatile method for synthesizing tetrahydroquinolines from an appropriate amine and carbonyl compound. The choice of reducing agent is crucial for the success of this reaction.

Q: How can I improve the efficiency of my reductive amination reaction?

A: The efficiency of a reductive amination is highly dependent on the choice of reducing agent. A one-pot procedure is often possible with a selective reducing agent that reduces the iminium ion faster than the starting carbonyl compound.

Table 4: Comparison of Common Reducing Agents for Reductive Amination [17][18][19][20][21]

Reducing AgentSelectivityCommon SolventsKey AdvantagesKey Disadvantages
NaBH₄LowMeOH, EtOHCost-effectiveOften requires a two-step procedure
NaBH₃CNHighMeOHAllows for one-pot reactionsHighly toxic, generates cyanide waste
NaBH(OAc)₃ (STAB)HighDCE, DCM, THFMild, selective, less toxic than NaBH₃CNWater-sensitive

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

  • To a stirred slurry of the amine (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Stability and Degradation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the stability and potential degradation pathways of 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. Forced degradation studies are essential to systematically evaluate the impact of these stress conditions.[1][2][3][4]

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the functional groups present (tetrahydroquinoline and carbonitrile), the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid (-COOH) or a carboxamide (-CONH2) intermediate.[5]

  • Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which could lead to the formation of the corresponding quinoline or other oxidized species.[6][7][8][9]

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially leading to the formation of photoproducts like hydroxyquinolines.[10][11]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[12][13]

Q3: What analytical techniques are recommended for stability testing of this compound?

A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[2][14] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for characterizing degradation products.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[1][17]
Rapid and complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time).
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or gradient.Optimize the HPLC method by screening different columns, mobile phase compositions (pH, organic modifier), and gradient profiles.
Inconsistent or irreproducible results. Variation in experimental parameters.Ensure precise control of all experimental variables, including temperature, pH, light exposure, and concentration of reagents.
Difficulty in identifying degradation products. Low concentration of degradants or complex mixture.Use a more sensitive detector (e.g., mass spectrometry). Employ preparative HPLC to isolate individual degradation products for structural analysis by NMR or other spectroscopic techniques.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress Condition % Degradation of Parent Compound Number of Major Degradation Products
0.1 M HCl (60°C, 24h)15.2%2
0.1 M NaOH (60°C, 24h)25.8%3
3% H₂O₂ (RT, 24h)18.5%2
Thermal (80°C, 48h)8.1%1
Photolytic (ICH Q1B), 1.2 million lux hours12.3%2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions and to generate degradation products for identification.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent for analysis.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound carboxamide 1,2,3,4-Tetrahydroquinoline-6-carboxamide parent->carboxamide Acid/Base quinoline Quinoline-6-carbonitrile parent->quinoline [O] n_oxide N-oxide derivative parent->n_oxide [O] hydroxy_quinoline Hydroxy-quinoline derivative parent->hydroxy_quinoline hv carboxylic_acid 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid carboxamide->carboxylic_acid Acid/Base

Caption: Potential degradation pathways.

References

Technical Support Center: Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: We are observing poor yield and incomplete conversion during the scale-up of the cyclization step. What are the potential causes and solutions?

A1: Low yield and incomplete conversion during the scale-up of the cyclization to form the tetrahydroquinoline ring are common issues. Several factors could be responsible:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with poor reactant distribution. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.[1]

  • Inefficient Mixing: Inadequate agitation can result in poor contact between reactants and catalysts, slowing down the reaction rate.

  • Catalyst Deactivation: The catalyst, if used, might be deactivating at a faster rate on a larger scale due to impurities in starting materials or prolonged reaction times.[1]

Troubleshooting Steps:

  • Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.

  • Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage exothermic reactions and maintain a consistent temperature profile.[2]

  • Re-evaluate Solvent Volume: The solvent volume may need to be adjusted to ensure all reactants remain in solution throughout the reaction.

  • Catalyst Loading: A modest increase in catalyst loading might be necessary to compensate for potential deactivation or mass transfer limitations.[1]

Q2: We are seeing an increase in impurity formation in our scaled-up batches compared to the lab-scale synthesis. How can we identify and control these impurities?

A2: Changes in the impurity profile are a frequent challenge during scale-up. Common side reactions that can lead to impurities include:

  • Over-oxidation: If the synthesis involves an oxidation step, poor temperature control can lead to the formation of undesired oxidized byproducts.

  • Dimerization or Polymerization: Higher concentrations of reactants in a large-scale reaction can sometimes favor intermolecular side reactions.

  • Incomplete Cyclization: Unreacted starting materials or intermediates can be a source of impurities.

Troubleshooting and Control Strategies:

  • Impurity Profiling: Utilize analytical techniques like HPLC and LC-MS to identify the structure of the major impurities. This will provide insights into the side reactions occurring.

  • Temperature Control: Implement a robust temperature control system for the reactor to prevent temperature spikes that can accelerate side reactions.

  • Optimize Reaction Time: Shorter reaction times, if feasible, can minimize the formation of degradation products.

  • Purification Method Development: Develop a scalable purification method, such as crystallization or column chromatography with an appropriate solvent system, to effectively remove the identified impurities.

Q3: Our final product, this compound, is difficult to purify at a larger scale. What are some effective purification strategies?

A3: Purifying this compound on a large scale can be challenging due to its physical properties and the nature of the impurities.

Recommended Purification Techniques:

  • Crystallization: This is often the most cost-effective and scalable purification method. A systematic screening of solvents is recommended to find a suitable system that provides good recovery and high purity.

  • Slurry Wash: Slurrying the crude product in a solvent in which the desired product has low solubility but the impurities are soluble can be an effective purification step.

  • Column Chromatography: While potentially expensive and time-consuming on a large scale, it can be necessary for achieving high purity. Consider using automated flash chromatography systems for efficiency.

Purification MethodAdvantagesDisadvantages
Crystallization Cost-effective, highly scalable, can provide very pure material.Requires finding a suitable solvent system, can have yield losses.
Slurry Wash Simple, quick, good for removing highly soluble impurities.May not be effective for all impurities, potential for product loss.
Column Chromatography High resolution, effective for complex impurity profiles.Expensive, solvent-intensive, can be time-consuming to scale.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction, side reactions, product degradation, inefficient work-up.Optimize reaction parameters (temperature, time, catalyst loading).[1] Add reagents slowly to control exotherms. Develop a more efficient extraction and isolation protocol.
Formation of New Impurities "Hot spots" due to poor heat transfer, changes in reaction kinetics at scale.[1]Improve reactor mixing. Implement precise temperature control. Analyze impurity structures to understand their formation mechanism.
Poorly Filterable Solid Small particle size, amorphous product.Optimize crystallization conditions (cooling rate, solvent system). Consider an anti-solvent addition to promote crystal growth.
Inconsistent Batch-to-Batch Results Variations in raw material quality, inconsistent reaction conditions.Qualify raw material suppliers. Implement strict process controls and standard operating procedures (SOPs).

Experimental Protocols

General Protocol for the Synthesis of this compound

A common synthetic route to 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of an appropriately substituted aniline with a suitable three-carbon synthon. The following is a representative protocol that can be adapted for scale-up.

Materials:

  • 4-amino-3-bromobenzonitrile

  • Allyl alcohol

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the solvent, base, 4-amino-3-bromobenzonitrile, and allyl alcohol.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Add the palladium catalyst and phosphine ligand to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the reaction mixture and filter off the solids. Wash the organic layer with water and brine.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by crystallization or column chromatography.

Visualizations

Scale_Up_Workflow cluster_0 Lab-Scale Synthesis cluster_1 Scale-Up Considerations cluster_2 Pilot/Production Scale lab_synthesis Develop Synthetic Route lab_optimization Optimize Reaction Conditions lab_synthesis->lab_optimization lab_analysis Analyze Product & Impurities lab_optimization->lab_analysis process_safety Process Safety Assessment lab_analysis->process_safety equipment Equipment Selection process_safety->equipment parameter_adjustment Parameter Adjustment equipment->parameter_adjustment pilot_run Pilot Plant Run parameter_adjustment->pilot_run troubleshooting Troubleshooting pilot_run->troubleshooting validation Process Validation pilot_run->validation troubleshooting->pilot_run Re-optimization production Full-Scale Production validation->production

Caption: A typical workflow for scaling up a chemical synthesis process.

Troubleshooting_Logic cluster_solutions Potential Solutions start Problem Identified (e.g., Low Yield) check_params Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_params check_mixing Evaluate Mixing Efficiency start->check_mixing check_materials Analyze Raw Material Quality start->check_materials optimize_params Re-optimize Parameters check_params->optimize_params improve_mixing Improve Agitation check_mixing->improve_mixing qualify_supplier Qualify New Supplier check_materials->qualify_supplier implement Implement Solution & Monitor optimize_params->implement improve_mixing->implement qualify_supplier->implement

Caption: A logical flow diagram for troubleshooting common scale-up issues.

References

Technical Support Center: Controlling Regioselectivity in the Nitration of Tetrahydroquinoline Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective nitration of tetrahydroquinoline rings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the outcome of this critical reaction, troubleshoot common experimental issues, and offer detailed procedural insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the position of nitration on the tetrahydroquinoline (THQ) ring?

A1: The regioselectivity of THQ nitration is primarily governed by two factors: the nature of the substituent on the nitrogen atom and the acidity of the reaction medium. In strongly acidic conditions, the nitrogen of an unprotected THQ is protonated, which deactivates the ring and directs nitration primarily to the 7-position (meta to the amino group). Conversely, protecting the nitrogen with an acyl group (like acetyl or trifluoroacetyl) prevents protonation. The protected amino group then acts as an ortho-, para-director, leading to nitration predominantly at the 6-position (para to the amino group).[1]

Q2: I performed a nitration on unprotected tetrahydroquinoline and obtained the 7-nitro isomer. How can I synthesize the 6-nitro isomer instead?

A2: To achieve nitration at the 6-position, you must first protect the nitrogen atom of the tetrahydroquinoline ring.[1] Common and effective protecting groups for this purpose include acetyl (Ac) and trifluoroacetyl (TFA). By converting the amino group to an amide, you change its directing effect from meta-directing (under acidic conditions) to ortho, para-directing. Nitration of N-acetyl or N-trifluoroacetyl-tetrahydroquinoline will yield the 6-nitro product with high selectivity.[1][2]

Q3: What is the role of a protecting group in the nitration of tetrahydroquinoline?

A3: A protecting group serves two main purposes. First, it prevents the basic nitrogen atom from being protonated in the acidic nitrating mixture. The resulting anilinium ion is strongly deactivating and a meta-director.[3][4] Second, the protecting group modifies the electronic properties of the nitrogen, making the N-acyl group an activating, ortho-, para-directing substituent. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions with increased electron density, primarily the 6-position (para) and to a lesser extent, the 8-position (ortho).

Q4: I am getting a mixture of 6-nitro and 8-nitro isomers. How can I improve the selectivity for the 6-position?

A4: While the N-acyl group directs to both the ortho (8-position) and para (6-position), the 6-position is generally favored due to reduced steric hindrance. To improve selectivity for the 6-nitro isomer, you can experiment with bulkier N-protecting groups, which can sterically hinder the approach of the nitrating agent to the 8-position. Additionally, carefully controlling the reaction temperature and the rate of addition of the nitrating agent can sometimes influence the isomer ratio.

Q5: After quenching my reaction, my product did not precipitate. What should I do?

A5: If your nitrated tetrahydroquinoline derivative does not precipitate upon quenching with ice water, it is likely soluble in the aqueous acidic mixture or is an oil at that temperature. In this case, you should perform a liquid-liquid extraction. Neutralize the quenched reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium carbonate solution) and then extract the product into a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Incorrect Isomer Obtained (e.g., 7-nitro instead of 6-nitro) 1. Incomplete or failed N-protection of the tetrahydroquinoline starting material.2. Deprotection of the N-acyl group under harsh nitrating conditions.1. Confirm the successful protection of the starting material by techniques such as NMR or LC-MS before proceeding with nitration.2. Use milder nitrating conditions if possible. Ensure the reaction temperature is kept low.
Low Yield of Nitrated Product 1. The reaction did not go to completion.2. Decomposition of starting material or product under the reaction conditions.3. Product loss during work-up and purification.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.2. Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions and degradation.3. If the product is water-soluble, ensure thorough extraction from the aqueous layer. Optimize purification methods, such as column chromatography, to minimize loss.
Formation of Multiple Nitro Isomers (e.g., a mixture of 6- and 7-nitro) The N-protecting group is not sufficiently stable or the reaction conditions are too harsh, leading to partial deprotection and subsequent nitration of the unprotected species.Ensure complete N-protection. Consider using a more robust protecting group. Employ milder nitrating agents or conditions.
Significant Tar or Byproduct Formation The reaction is too exothermic and the temperature is not well-controlled, leading to oxidative side reactions and polymerization.1. Add the nitrating agent slowly and portion-wise to the cooled substrate solution.2. Ensure vigorous stirring to dissipate heat effectively.3. Maintain a consistently low reaction temperature throughout the addition.
Difficulty in Separating 6- and 7-Nitro Isomers These isomers can have similar polarities, making separation by standard column chromatography challenging.1. Optimize the eluent system for column chromatography. A solvent system with low to moderate polarity (e.g., hexane/ethyl acetate mixtures) is a good starting point.2. Consider using a different stationary phase, such as alumina, which may offer different selectivity.3. High-performance liquid chromatography (HPLC) can be employed for more challenging separations.[5][6]

Data Presentation

The choice of N-protecting group is critical for directing the nitration of tetrahydroquinoline to the desired position. The following table summarizes the influence of different substituents on the nitrogen atom on the regiochemical outcome of the nitration reaction.

N-SubstituentNitrating Agent/ConditionsMajor Product(s)Approximate YieldReference
-H (Unprotected) HNO₃ / H₂SO₄7-Nitro-THQ49%[2]
-COCH₃ (Acetyl) KNO₃ / H₂SO₄6-Nitro and 7-Nitro mixtureNot specified[1]
-COCF₃ (Trifluoroacetyl) KNO₃ / H₂SO₄6-Nitro-THQ>95% (total regioselectivity)[1]
-Fmoc KNO₃ / H₂SO₄ in DCM6-Nitro-THQ and 7-Nitro-THQ (41% and 25% respectively)66% (combined)[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline (meta-Nitration)

This protocol describes the nitration of unprotected tetrahydroquinoline, which proceeds via the N-protonated species to yield the 7-nitro isomer.[2]

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated Sulfuric Acid (96.6%)

  • Concentrated Nitric Acid (90%)

  • Ice

  • Sodium Carbonate

Procedure:

  • In a flask equipped with a stirrer and cooled in a salt-ice bath, add 75 mL of concentrated sulfuric acid.

  • Slowly add 25 mL (0.2 mol) of 1,2,3,4-tetrahydroquinoline dropwise to the cooled sulfuric acid.

  • In a separate beaker, prepare the nitrating mixture by adding 9.5 mL (0.2 mol) of 90% nitric acid to 40 mL of sulfuric acid.

  • After 30 minutes of stirring the tetrahydroquinoline solution, begin the concomitant addition of the nitrating mixture, ensuring the internal temperature is maintained between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 3 hours.

  • Quench the reaction by pouring the mixture onto 1.4 kg of ice.

  • Neutralize the resulting solution to a pH of 8 with sodium carbonate.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.

  • The crude product can be recrystallized from methanol to yield purified 7-nitro-1,2,3,4-tetrahydroquinoline.

Protocol 2: General Procedure for the Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (para-Nitration) via N-Protection

This protocol outlines a general strategy for the regioselective synthesis of the 6-nitro isomer by first protecting the nitrogen atom. The example below uses a trifluoroacetyl group, which has been shown to give excellent regioselectivity.[1]

Part A: N-Trifluoroacetylation of Tetrahydroquinoline

  • Dissolve tetrahydroquinoline in an anhydrous solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride dropwise to the cooled solution.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the crude N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline, which can be purified by column chromatography.

Part B: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline

  • Dissolve the N-protected tetrahydroquinoline in a suitable solvent (e.g., concentrated sulfuric acid or dichloromethane).

  • Cool the solution to 0 °C.

  • Slowly add a nitrating agent, such as potassium nitrate (KNO₃), in small portions.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the product with an organic solvent.

  • The crude product is N-trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Part C: Deprotection to obtain 6-Nitro-1,2,3,4-tetrahydroquinoline

  • The N-trifluoroacetyl group can be removed under basic conditions (e.g., with potassium carbonate in methanol/water) to yield the final 6-nitro-1,2,3,4-tetrahydroquinoline.

Mandatory Visualizations

G cluster_unprotected Unprotected THQ in Strong Acid cluster_protected N-Protected THQ THQ Tetrahydroquinoline THQ_H Anilinium Ion (N-Protonated THQ) THQ->THQ_H H⁺ (Strong Acid) meta_product 7-Nitro-THQ (meta-product) THQ_H->meta_product HNO₃/H₂SO₄ (meta-director) N_Acyl_THQ N-Acyl-THQ para_product 6-Nitro-THQ (para-product) N_Acyl_THQ->para_product HNO₃/H₂SO₄ (ortho, para-director) G start Start: Low Yield of 6-Nitro-THQ check_protection Is N-protection complete? start->check_protection check_conditions Are reaction conditions too harsh? check_protection->check_conditions Yes reprotect Action: Verify/repeat N-protection step check_protection->reprotect No check_workup Is product lost during workup? check_conditions->check_workup No mild_conditions Action: Lower temperature, slow addition of nitrating agent check_conditions->mild_conditions Yes optimize_workup Action: Optimize extraction and purification check_workup->optimize_workup Yes end End: Improved Yield check_workup->end No reprotect->start mild_conditions->start optimize_workup->start

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of Synthesized 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the synthesized compound 1,2,3,4-tetrahydroquinoline-6-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages spectral information from its parent compound, 1,2,3,4-tetrahydroquinoline, and related derivatives to provide a robust framework for its validation. This approach allows for a detailed comparison of the core tetrahydroquinoline structure and the influence of the carbonitrile substituent on its spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound, with comparative data from 1,2,3,4-tetrahydroquinoline.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment This compound (Expected) 1,2,3,4-Tetrahydroquinoline (Observed)[1] Rationale for Expected Shifts
H-2 (CH₂)~3.3-3.4 ppm (t)3.29 ppm (t)The electron-withdrawing nitrile group at C6 is expected to have a minor deshielding effect on the aliphatic protons.
H-3 (CH₂)~1.9-2.0 ppm (m)1.94 ppm (m)Minimal change expected as the effect of the nitrile group diminishes with distance.
H-4 (CH₂)~2.8-2.9 ppm (t)2.76 ppm (t)A slight downfield shift is anticipated due to the influence of the nitrile group on the aromatic ring's electron density.
H-5~7.3-7.4 ppm (d)6.95 ppm (d)Significant downfield shift expected due to the strong anisotropic and electron-withdrawing effects of the adjacent nitrile group.
H-7~7.2-7.3 ppm (dd)6.60 ppm (t)Deshielding effect from the para-substituted nitrile group.
H-8~6.6-6.7 ppm (d)6.46 ppm (d)The ortho proton to the nitrogen is expected to be the most upfield aromatic proton, with some influence from the C6 substituent.
NH~4.0-4.5 ppm (br s)3.80 ppm (br s)The electronic environment of the NH proton is influenced by the overall electron density of the aromatic ring.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment This compound (Expected) 1,2,3,4-Tetrahydroquinoline (Observed) Rationale for Expected Shifts
C-2~42 ppm42.4 ppmMinimal change expected.
C-3~22 ppm22.5 ppmMinimal change expected.
C-4~27 ppm27.2 ppmMinimal change expected.
C-4a~128 ppm121.5 ppmThe carbon adjacent to the nitrile-substituted ring will be deshielded.
C-5~132 ppm129.4 ppmSignificant deshielding due to the direct attachment of the electron-withdrawing nitrile group.
C-6~105 ppm117.2 ppmThe ipso-carbon bearing the nitrile group will be significantly shifted.
C-7~133 ppm114.2 ppmDeshielding due to the para-nitrile group.
C-8~115 ppm126.7 ppmShielding effect from the nitrogen atom will still be dominant.
C-8a~148 ppm144.8 ppmThe carbon atom at the ring junction will be deshielded due to the overall electron-withdrawing nature of the substituted ring.
CN~118 ppm-Characteristic chemical shift for a nitrile carbon.

Table 3: FTIR and Mass Spectrometry Data

Spectroscopic Technique This compound (Expected) 1,2,3,4-Tetrahydroquinoline (Observed)[2][3] Rationale for Expected Data
FTIR (cm⁻¹) ~3400-3300 (N-H stretch), ~2230-2210 (C≡N stretch), ~1600-1450 (C=C aromatic stretch)3390 (N-H stretch), 1605, 1580, 1495 (C=C aromatic stretch)The key differentiating peak will be the sharp, medium intensity nitrile stretch.
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 158. Fragmentation pattern showing loss of HCN (m/z = 131) and subsequent fragmentation of the tetrahydroquinoline ring.Molecular Ion (M⁺) at m/z = 133. Key fragments at m/z = 132, 117.[3]The molecular weight is 158.2 g/mol .[4] The fragmentation will be influenced by the stable nitrile group.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted tetrahydroquinolines.[5]

Materials:

  • 4-Amino-3-bromobenzonitrile

  • Allyl bromide

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • Toluene, anhydrous

  • Hydrochloric acid

  • Sodium hydroxide

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • N-Allylation: To a solution of 4-amino-3-bromobenzonitrile (1.0 eq) in anhydrous toluene, add sodium carbonate (2.0 eq) and allyl bromide (1.2 eq). The mixture is heated to reflux for 12 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (ethyl acetate/hexane) to yield N-allyl-4-amino-3-bromobenzonitrile.

  • Heck Cyclization: The N-allylated intermediate (1.0 eq) is dissolved in a mixture of toluene and water. Palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq) are added. The reaction mixture is heated to 100 °C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over magnesium sulfate and concentrated. The crude product is purified by column chromatography (ethyl acetate/hexane) to afford this compound.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FTIR: The infrared spectrum is recorded on an FTIR spectrometer using KBr pellets.

  • Mass Spectrometry: Electron ionization mass spectra are obtained on a mass spectrometer at 70 eV.

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflow for this compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Spectroscopic Characterization start Starting Materials (4-Amino-3-bromobenzonitrile, Allyl bromide) n_allylation N-Allylation start->n_allylation heck_cyclization Heck Cyclization n_allylation->heck_cyclization workup Work-up and Purification heck_cyclization->workup product 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile workup->product product_char Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product_char->nmr ftir FTIR Spectroscopy product_char->ftir ms Mass Spectrometry product_char->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization.

G cluster_validation Spectroscopic Validation Logic node_product {Synthesized Product} node_nmr ¹H and ¹³C NMR Aliphatic Protons Aromatic Protons Nitrile Carbon node_product->node_nmr Analyze node_ftir FTIR N-H Stretch C≡N Stretch Aromatic C=C Stretch node_product->node_ftir Analyze node_ms Mass Spectrometry Molecular Ion Peak Fragmentation Pattern node_product->node_ms Analyze node_confirmation {Structure Confirmed} node_nmr->node_confirmation Correlates with Expected Structure node_ftir->node_confirmation Correlates with Expected Structure node_ms->node_confirmation Correlates with Expected Structure

Caption: Logical flow for the spectroscopic validation of the final product.

References

A Comparative Analysis of the Bioactivity of 1,2,3,4-Tetrahydroquinoline-6-Carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carbonitrile group at various positions on the benzene ring of this scaffold can significantly influence its pharmacological properties. This guide provides a comparative overview of the reported bioactivities of 1,2,3,4-tetrahydroquinoline-6-carbonitrile and its positional isomers, focusing on their anticancer and antibacterial potential. The information presented is based on available experimental data to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various substituted tetrahydroquinoline derivatives, including those with a carbonitrile moiety. It is important to note that direct comparative studies of all positional isomers of 1,2,3,4-tetrahydroquinoline-carbonitrile are limited in the public domain. The data presented here is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Anticancer Activity

The anticancer potential of tetrahydroquinoline derivatives has been a significant area of investigation. The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Aryl-6-substituted-tetrahydroquinolinesHeLa, PC38.3 - 34.34[1]
4-Acetamido-2-methyl-tetrahydroquinolinesHeLa, PC3> 50[1]
Tetrahydroquinoline-3-carbonitrile derivative 15MCF-715.16[2]
Tetrahydroquinoline-3-carbonitrile derivative 15HepG218.74[2]
Tetrahydroquinoline-3-carbonitrile derivative 15A54918.68[2]
Fused Tetrahydroquinoline Derivatives60 cell linesLog10 GI50 = -4.7[3][4]

Note: The specific substitution patterns for the 2-aryl-6-substituted and 4-acetamido-2-methyl derivatives can be found in the cited reference. The Log10 GI50 value represents the concentration causing 50% growth inhibition.

From the available data, it is suggested that the nature and position of substituents on the tetrahydroquinoline ring play a crucial role in determining the anticancer activity. For instance, 2-arylquinoline derivatives generally exhibit better activity profiles compared to 2-acetamido-2-methyl-tetrahydroquinolines[1]. The presence of a carbonitrile group at position 3, in conjunction with other substitutions, has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines[2]. Furthermore, fused heterocyclic systems containing the tetrahydroquinoline core have demonstrated potent in vitro antitumor activities[3][4]. The nitrile group (CN) is often associated with enhanced anticancer activity[3][4].

Antibacterial Activity

Tetrahydroquinoline derivatives have also been explored for their antibacterial properties. The minimum inhibitory concentration (MIC) is the primary measure of their efficacy against different bacterial strains.

Compound/DerivativeBacterial Strain(s)MIC (µg/mL)Reference
Spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivatives (6a, 6d, 6h, 6k)Escherichia coli-[5]
Spiro[indoline-3,4'-quinoline]-3'-carbonitrile derivative (6f)Staphylococcus aureus-[5]
Quinolone-3-carbonitrile derivativesGram-positive & Gram-negative3.13 - 100 (µM)[6]
Quinoline-3-carbonitrile derivatives (QD1-QD5)Gram-positive & Gram-negative-[7]

Note: Specific MIC values for the spiro derivatives against E. coli and S. aureus were not provided in the abstract, but the compounds were reported to exhibit inhibition. The activity for quinolone-3-carbonitrile derivatives is reported in µM.

The data on antibacterial activity also highlights the importance of the overall molecular structure. Quinoline-3-carbonitrile derivatives have shown promise as broad-spectrum antibacterial agents[6][7]. The presence of the carbonitrile group is a common feature in these active compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anticancer and antibacterial activities of quinoline derivatives, as described in the cited literature.

In Vitro Anticancer Activity (MTT Assay)[8]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: Test compounds are serially diluted in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) is kept below 0.5%.

  • Treatment: The old medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. Vehicle and positive controls are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)[9]
  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Bacterial strains are grown to the logarithmic phase, and the inoculum is standardized to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams are provided.

G cluster_0 Preclinical Evaluation Workflow comp_design Compound Design & Synthesis in_vitro In Vitro Bioactivity Screening (e.g., MTT, MIC assays) comp_design->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->in_vitro Iterative Improvement in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo preclinical_candidate Preclinical Candidate Selection in_vivo->preclinical_candidate

Caption: A generalized workflow for the preclinical evaluation of novel drug candidates.

G cluster_1 Apoptosis Induction Pathway compound Tetrahydroquinoline Derivative cell_stress Cellular Stress compound->cell_stress anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) compound->anti_apoptotic Inhibition pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria anti_apoptotic->mitochondria Inhibition cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by bioactive compounds.

Conclusion

The available data, while not providing a direct head-to-head comparison of all positional isomers of 1,2,3,4-tetrahydroquinoline-carbonitrile, strongly indicates that the tetrahydroquinoline scaffold is a viable starting point for the development of novel anticancer and antibacterial agents. The position of the carbonitrile group, along with other substituents, significantly modulates the biological activity. Specifically, derivatives with the carbonitrile at position 3 have shown notable anticancer effects. Further systematic studies focusing on the synthesis and parallel biological evaluation of all positional isomers (5, 6, 7, and 8-carbonitrile) are warranted to establish a comprehensive structure-activity relationship. Such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on the 1,2,3,4-tetrahydroquinoline framework.

References

Navigating the Structure-Activity Landscape of Tetrahydroquinoline Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,3,4-tetrahydroquinoline derivatives bearing a carbonitrile moiety. While specific comprehensive SAR studies on the 6-carbonitrile scaffold are limited in publicly available literature, this guide synthesizes findings from closely related tetrahydroquinoline and tetrahydroisoquinoline carbonitrile derivatives to elucidate key structural determinants for biological activity, primarily focusing on anticancer and enzyme inhibitory effects.

This guide presents quantitative biological data, detailed experimental methodologies, and visual representations of relevant scientific workflows to support further research and development in this promising area of medicinal chemistry. The presence of the nitrile group (CN) is often associated with enhanced biological activity in heterocyclic compounds.[1][2]

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of various substituted tetrahydroquinoline and related derivatives from several key studies. These studies, while not exclusively focused on the 6-carbonitrile scaffold, provide valuable insights into the influence of different substituents on the biological efficacy of the core tetrahydroquinoline structure.

Anticancer Activity of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

A study on a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed selective cytotoxicity against various human cancer cell lines. The 2-arylquinoline derivatives generally displayed a better activity profile than their 2-acetamido-2-methyl-THQ counterparts.[3]

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Quinolines and Tetrahydroquinolines [3]

CompoundHeLa (Cervical Cancer)PC3 (Prostate Cancer)
11 H3,4-methylenedioxyphenyl>10034.34
12 Cl3,4-methylenedioxyphenyl31.3731.37
13 OCH₃3,4-methylenedioxyphenyl8.30>100
18 Cl-13.15>100

Note: Compounds 11, 12, and 13 are 2-arylquinoline derivatives, while compound 18 is a 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline.

Inhibition of CBP Bromodomain by Tetrahydroquinoline Methyl Carbamate Derivatives

Research into inhibitors of the CREB-binding protein (CBP) bromodomain identified a tetrahydroquinoline methyl carbamate scaffold as a promising starting point for potent and selective inhibitors.[4]

Table 2: In Vitro Inhibitory Activity of Tetrahydroquinoline Derivatives against CBP Bromodomain [4]

CompoundIC₅₀ (µM) for CBP (TR-FRET Assay)
DC-CPin7 2.5 ± 0.3
DC-CPin711 0.0633 ± 0.004
Antidiabetic Activity of Arylated Tetrahydrobenzo[H]quinoline-3-carbonitrile Derivatives

A series of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives were synthesized and evaluated for their potential as antidiabetic agents, showing excellent inhibition against α-amylase and α-glucosidase.[5]

Table 3: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity (IC₅₀, µM) of Tetrahydrobenzo[H]quinoline-3-carbonitrile Derivatives [5]

CompoundRα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
2 2-Cl3.420.65
3 3-Cl4.121.23
4 4-Cl5.342.15
5 2-F6.213.45
12 3-Br7.114.89
13 4-Br8.985.76
19 4-CH₃10.236.87
32 3-NO₂14.878.99
33 4-NO₂15.089.12
34 2-OH15.149.23
Acarbose (Standard) -14.3514.35

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are summaries of the experimental protocols used in the cited research.

In Vitro Cytotoxicity Assay[3]
  • Cell Lines: Human cancer cell lines HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast), along with non-tumor human dermis fibroblasts.

  • Method: The in vitro cytotoxicity was determined using the sulforhodamine B (SRB) assay.

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations and incubated for another 48 hours. After incubation, cells were fixed with trichloroacetic acid, washed, and stained with SRB. The absorbance was measured at 540 nm using a microplate reader. The IC₅₀ values were calculated from dose-response curves.

TR-FRET Assay for CBP Bromodomain Inhibition[4]
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was used to measure the binding of the CBP bromodomain to an acetylated histone peptide.

  • Reagents: Recombinant CBP bromodomain protein, a biotinylated acetylated histone H4 peptide, and europium-labeled streptavidin and APC-labeled anti-histone antibody as the FRET pair.

  • Procedure: The assay was performed in a 384-well plate. The CBP protein, the test compound, and the peptide were incubated together. The FRET reagents were then added, and after a further incubation period, the TR-FRET signal was read on a suitable plate reader. The IC₅₀ values were determined by fitting the data to a four-parameter logistic equation.

In Vitro α-Amylase and α-Glucosidase Inhibition Assays[5]
  • α-Amylase Inhibition Assay:

    • Method: The assay was based on the dinitrosalicylic acid (DNSA) method, which measures the amount of reducing sugar produced from starch hydrolysis.

    • Procedure: A solution of α-amylase and the test compound was pre-incubated. A starch solution was then added to start the reaction. After incubation, the reaction was stopped by adding DNSA reagent, and the mixture was heated. The absorbance was measured at 540 nm. Acarbose was used as the standard inhibitor.

  • α-Glucosidase Inhibition Assay:

    • Method: This assay measures the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Procedure: The α-glucosidase enzyme and the test compound were pre-incubated. The substrate pNPG was then added. The reaction was stopped by the addition of sodium carbonate, and the absorbance of the liberated p-nitrophenol was measured at 405 nm. Acarbose served as the positive control.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study in the process of drug discovery, a logical framework that underpins the research presented in this guide.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization cluster_Validation Preclinical Validation Lead_ID Lead Identification Analog_Design Analog Design & Synthesis Lead_ID->Analog_Design Chemical Modification Bio_Assay Biological Assays (In Vitro) Analog_Design->Bio_Assay Testing Data_Analysis Data Analysis (IC50/EC50) Bio_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Quantitative Data New_Analogs Design of New Analogs SAR_Analysis->New_Analogs Informed Design In_Vivo In Vivo Studies SAR_Analysis->In_Vivo Promising Candidates New_Analogs->Analog_Design Iterative Cycle Tox Toxicology & PK/PD In_Vivo->Tox

Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.

References

Unveiling the Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel tetrahydroquinoline compounds, supported by experimental data. We delve into their therapeutic potential across oncology, neuroprotection, and infectious diseases, presenting a comprehensive analysis of their journey from laboratory assays to preclinical models.

Tetrahydroquinoline, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant biological activities.[1] The inherent versatility of this scaffold has spurred the development of novel derivatives, leading to promising candidates for therapeutic intervention in a range of diseases. This guide offers a comparative overview of the in vitro and in vivo efficacy of these emerging compounds, with a focus on their anticancer, neuroprotective, and antimicrobial properties.

Anticancer Efficacy: From Cell Lines to Animal Models

The quest for more effective cancer therapies has led to the investigation of numerous tetrahydroquinoline derivatives, which have demonstrated considerable cytotoxic effects against various human cancer cell lines.[2] These compounds have been shown to induce cell death through mechanisms such as apoptosis and cell cycle arrest.[2][3]

In Vitro Antiproliferative Activity

A range of novel tetrahydroquinoline derivatives has been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this in vitro activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2 MCF-7 (Breast)50[4]
MDA-MB-231 (Breast)25[4]
Compound 4a HCT-116 (Colon)~13[3]
A549 (Lung)~13[3]
Compound 6g NCI-H23 (Lung)Not specified[5]
ACHN (Renal)Not specified[5]
MDA-MB-231 (Breast)Not specified[5]
PC-3 (Prostate)Not specified[5]
NUGC-3 (Gastric)Not specified[5]
HCT 15 (Colon)Not specified[5]
Compound 4ag SNB19 (Glioblastoma)38.3[6][7]
LN229 (Glioblastoma)40.6[6][7]
In Vivo Anticancer Efficacy

While in vitro studies provide valuable initial screening, in vivo models are crucial for evaluating the therapeutic potential of these compounds in a whole-organism context. Limited, yet promising, in vivo data is emerging for select tetrahydroquinoline derivatives. For instance, some studies have alluded to in vivo experiments in animal models, but detailed comparative data remains a key area for future research.[2]

Signaling Pathways in Anticancer Action

The anticancer effects of tetrahydroquinoline derivatives are often mediated through the modulation of specific signaling pathways. For example, compound 4a has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways.[3] Another derivative, 4ag, triggers apoptosis in glioblastoma cells through the activation of Caspase-3/7 and the induction of reactive oxygen species (ROS).[6][7]

anticancer_pathway Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative Cancer Cell Cancer Cell Tetrahydroquinoline Derivative->Cancer Cell NF-κB Inhibition NF-κB Inhibition Cancer Cell->NF-κB Inhibition ROS Induction ROS Induction Cancer Cell->ROS Induction Apoptosis Apoptosis NF-κB Inhibition->Apoptosis Caspase-3/7 Activation Caspase-3/7 Activation ROS Induction->Caspase-3/7 Activation Caspase-3/7 Activation->Apoptosis

Caption: Anticancer mechanisms of tetrahydroquinoline derivatives.

Neuroprotective Effects: Shielding the Nervous System

Several quinoline derivatives, including tetrahydroquinolines, have demonstrated significant neuroprotective effects in preclinical models of neurological disorders like cerebral ischemia/reperfusion and Parkinson's disease.[8] These compounds often exert their protective effects by mitigating oxidative stress and inflammation.[8]

In Vitro Neuroprotection

The neuroprotective capacity of these compounds is initially assessed using in vitro models, such as neuronal cell cultures exposed to neurotoxins.

CompoundModelKey FindingsReference
DHQ MPP+-induced neurotoxicity in SH-SY5Y cellsPre-treatment with DHQ showed protective effects.[8]
HTHQ Oxidative stress modelsScavenges free radicals and modulates antioxidant defense systems.[8]
In Vivo Neuroprotective Efficacy

Animal models provide a more complex physiological system to validate the in vitro findings.

CompoundAnimal ModelDosageKey FindingsReference
DHQ Cerebral Ischemia/Reperfusion (Rat)50 mg/kgNot specified in abstract[8]
Signaling Pathways in Neuroprotection

The neuroprotective actions of quinoline derivatives are linked to their ability to modulate intracellular signaling pathways involved in antioxidant and anti-inflammatory responses.[8] They can directly scavenge free radicals and influence the expression and activity of key components of the cellular antioxidant defense system.[8]

neuroprotection_pathway Quinoline Derivative Quinoline Derivative Neuronal Cell Neuronal Cell Quinoline Derivative->Neuronal Cell Free Radical Scavenging Free Radical Scavenging Quinoline Derivative->Free Radical Scavenging Antioxidant Gene Expression Antioxidant Gene Expression Quinoline Derivative->Antioxidant Gene Expression Oxidative Stress Oxidative Stress Neuronal Cell->Oxidative Stress Inflammation Inflammation Neuronal Cell->Inflammation Neuroprotection Neuroprotection Free Radical Scavenging->Neuroprotection Antioxidant Gene Expression->Neuroprotection

Caption: Neuroprotective signaling pathways of quinoline derivatives.

Antimicrobial Activity: Combating Pathogens

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Tetrahydroquinoline derivatives have shown promise as a new class of antimicrobials with activity against a range of bacteria and fungi.[9][10]

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial activity.

Compound IDPathogenMIC (µg/mL)Reference
Compound 36 Gram-positive bacteriaNot specified[9]
Compound 52 Gram-positive bacteriaNot specified[9]
Compound 2 Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[10]
Compound 6 Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[10]
A. flavus, A. niger, F. oxysporum, C. albicansPotentially active[10]
In Vivo Antimicrobial Efficacy

The translation of in vitro antimicrobial activity to in vivo effectiveness is a critical step in drug development.

Compound IDAnimal ModelPathogenKey FindingsReference
Compound 36 Murine corneal infectionStaphylococcus aureus ATCC29213Potent in vivo activity[9]
Pseudomonas aeruginosa ATCC9027Potent in vivo activity[9]
Compound 52 Murine corneal infectionStaphylococcus aureus ATCC29213Potent in vivo activity[9]
Pseudomonas aeruginosa ATCC9027Potent in vivo activity[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following provides an overview of key experimental protocols employed in the evaluation of tetrahydroquinoline compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.[3]

In Vitro Neuroprotection Assay
  • Cell Culture: Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) are cultured in appropriate media.[8]

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compounds.[8]

  • Induction of Neurotoxicity: A neurotoxin (e.g., MPP+) is added to induce cell damage.[8]

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay.

In Vivo Murine Corneal Infection Model
  • Anesthesia: Mice are anesthetized.

  • Corneal Scarification: The central cornea of one eye is scarified.

  • Bacterial Inoculation: A suspension of bacteria (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) is applied to the scarified cornea.

  • Topical Treatment: At a specified time post-infection, the infected eyes are treated topically with the test compound or a vehicle control.

  • Evaluation: The severity of the corneal infection is scored at different time points based on opacity, discharge, and other clinical signs.[9]

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Assay (e.g., MTT) Assay (e.g., MTT) Compound Treatment->Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Assay (e.g., MTT)->Data Analysis (IC50) Efficacy Assessment Efficacy Assessment Data Analysis (IC50)->Efficacy Assessment Comparison Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Observation & Data Collection Observation & Data Collection Compound Administration->Observation & Data Collection Observation & Data Collection->Efficacy Assessment

Caption: General experimental workflow for efficacy testing.

References

Comparative Analysis of Synthetic Routes for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimal Synthesis

The synthesis of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a valuable scaffold in medicinal chemistry and drug development, can be approached through several distinct synthetic pathways. This guide provides a comparative analysis of three primary routes: catalytic hydrogenation of 6-cyanoquinoline, the Sandmeyer reaction of 6-amino-1,2,3,4-tetrahydroquinoline, and nucleophilic substitution of 6-bromo-1,2,3,4-tetrahydroquinoline. Each method is evaluated based on reported yields, reaction conditions, and procedural complexity to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Catalyst Temperature (°C) Pressure Reaction Time Yield (%)
Catalytic Hydrogenation 6-CyanoquinolineH₂Pd/C or Raney Ni25-1001-50 atm4-24 hHigh (typically >90%)
Sandmeyer Reaction 6-Amino-1,2,3,4-tetrahydroquinoline1. NaNO₂, HCl2. CuCN-0-5 (diazotization)rt-heat (cyanation)Ambient1-3 hModerate to High
Nucleophilic Substitution 6-Bromo-1,2,3,4-tetrahydroquinolineKCN or Zn(CN)₂Pd(PPh₃)₄ or CuI25-120Ambient12-24 hHigh (often >85%)

Detailed Analysis of Synthetic Pathways

Route 1: Catalytic Hydrogenation of 6-Cyanoquinoline

This method represents a direct and efficient approach to the target molecule. The reduction of the quinoline ring to a tetrahydroquinoline can be achieved with high selectivity, leaving the nitrile group intact.

Workflow for Catalytic Hydrogenation:

start 6-Cyanoquinoline process Hydrogenation (H₂, Catalyst) start->process Solvent, Pressure, Temp product 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile process->product Work-up

Catalytic Hydrogenation Workflow

Experimental Protocol:

A solution of 6-cyanoquinoline in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is subjected to hydrogenation in the presence of a catalyst. Commonly used catalysts include palladium on carbon (Pd/C) or Raney Nickel. The reaction is typically carried out in a high-pressure reactor under a hydrogen atmosphere (1-50 atm) at temperatures ranging from room temperature to 100°C. Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography. Studies have shown that using a nitrogen-doped carbon-supported Pd catalyst can lead to high yields (86.6–97.8%) under relatively mild conditions (50 °C and 20 bar H₂).[1] Similarly, silica-modulated Raney Nickel catalysts have demonstrated high yields (86.8–98.7%) for the hydrogenation of substituted quinolines at 120 °C and 2 MPa H₂.[2]

Route 2: Sandmeyer Reaction of 6-Amino-1,2,3,4-tetrahydroquinoline

The Sandmeyer reaction provides a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This two-step process involves the diazotization of a primary aromatic amine followed by reaction with a cyanide salt, typically copper(I) cyanide.

Workflow for Sandmeyer Reaction:

start 6-Amino-1,2,3,4- tetrahydroquinoline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate cyanation Cyanation (CuCN) intermediate->cyanation product 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile cyanation->product Work-up

Sandmeyer Reaction Workflow

Experimental Protocol:

Route 3: Nucleophilic Substitution of 6-Bromo-1,2,3,4-tetrahydroquinoline

This route involves the displacement of a bromine atom from the 6-position of the tetrahydroquinoline ring with a cyanide nucleophile. This transformation is typically achieved using a palladium or copper catalyst.

Workflow for Nucleophilic Substitution:

start 6-Bromo-1,2,3,4- tetrahydroquinoline reaction Nucleophilic Substitution (Cyanide Source, Catalyst) start->reaction Solvent, Base, Temp product 1,2,3,4-Tetrahydroquinoline- 6-carbonitrile reaction->product Work-up

Nucleophilic Substitution Workflow

Experimental Protocol:

6-Bromo-1,2,3,4-tetrahydroquinoline is reacted with a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and may require the presence of a base. The reaction mixture is heated, typically between 80-120°C, until the starting material is consumed. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification of the product. Palladium-catalyzed cyanation of aryl bromides is a well-established method, often providing high yields. For example, the cyanation of 4-bromotoluene using K₄[Fe(CN)₆] and a Pd(PPh₃)₄ catalyst at 40°C resulted in a 96% yield.[4] Copper-catalyzed methods (Ullmann condensation) are also a viable alternative.[5]

Conclusion

All three synthetic routes offer viable pathways to this compound.

  • Catalytic hydrogenation is arguably the most direct and atom-economical method, often providing high yields under optimized conditions. The primary considerations are the availability of high-pressure hydrogenation equipment and the cost of the catalyst.

  • The Sandmeyer reaction is a classic and reliable method, but it involves the handling of potentially unstable diazonium salts and toxic cyanide reagents, requiring careful temperature control and safety precautions.

  • Nucleophilic substitution offers a versatile and often high-yielding approach, with modern palladium-catalyzed methods showing broad functional group tolerance. The main drawbacks can be the cost of the palladium catalyst and ligands, as well as the need for careful optimization of reaction conditions.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols. For large-scale synthesis, catalytic hydrogenation may be the most efficient, while for smaller-scale laboratory synthesis, the Sandmeyer reaction or nucleophilic substitution may offer greater flexibility and convenience.

References

Benchmarking a Novel Tetrahydroquinoline Compound Against Established Therapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides an objective comparison of a potent, novel 1,2,3,4-tetrahydroquinoline (THQ) derivative against established therapeutic agents, focusing on anticancer applications. The THQ chemical scaffold is recognized in medicinal chemistry for its broad range of biological activities, including promising anticancer properties often linked to the disruption of key cellular signaling pathways.[1][2] Recent research has focused on developing THQ derivatives as specific inhibitors of the mTOR (mammalian target of rapamycin) pathway, a critical regulator of cancer cell growth and proliferation.[1][3][4]

This analysis uses a recently synthesized morpholine-substituted tetrahydroquinoline derivative, referred to as Compound 10e , as a representative of this promising class of molecules.[5][6] Its performance is benchmarked against Everolimus , a known mTOR inhibitor, and 5-Fluorouracil (5-FU) , a widely used chemotherapy agent. The comparison focuses on in vitro cytotoxicity against the A549 human non-small cell lung cancer cell line.

Data Presentation: Comparative Cytotoxicity

The primary metric for this benchmark is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of Compound 10e and the established agents against the A549 cell line.

CompoundTherapeutic ClassTarget PathwayIC50 (A549 Cells)
Compound 10e (THQ Derivative) Investigational Anticancer AgentmTOR Inhibitor0.033 µM [5]
Everolimus Approved Anticancer AgentmTOR Inhibitor~1 µM - 5.8 µM[7][8]
5-Fluorouracil (5-FU) Approved Anticancer AgentDNA/RNA Synthesis Inhibitor~10.32 µM[9][10]

Note: IC50 values can vary based on experimental conditions such as incubation time and cell density. The values presented are sourced from respective literature for comparative purposes.

The data clearly indicates that Compound 10e exhibits significantly higher potency against A549 lung cancer cells than both Everolimus and 5-Fluorouracil, demonstrating the potential of the tetrahydroquinoline scaffold for developing powerful next-generation anticancer agents.[5]

Signaling Pathway and Experimental Workflow

To provide context for the mechanism of action and the method of data acquisition, the following diagrams illustrate the targeted biological pathway and the experimental workflow.

mTOR_Signaling_Pathway growth_factor Growth Factors (e.g., IGF-1) rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k akt AKT pi3k->akt mTORC1 mTORC1 akt->mTORC1 apoptosis Inhibition of Apoptosis akt->apoptosis s6k1 S6K1 mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 mTORC2 mTORC2 mTORC2->akt proliferation Cell Growth, Proliferation, Survival s6k1->proliferation eif4ebp1->proliferation compound THQ Derivatives (e.g., Compound 10e) & Everolimus compound->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells (96-well plate) start->seed treat 2. Add Test Compounds (e.g., THQ derivative, Everolimus) & Incubate (e.g., 48h) seed->treat mtt 3. Add MTT Reagent (Incubate 4h) treat->mtt solubilize 4. Add Solubilization Agent (e.g., DMSO, SDS) mtt->solubilize read 5. Measure Absorbance (Spectrophotometer at ~570nm) solubilize->read end End: Calculate IC50 Values read->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

The in vitro cytotoxicity data cited in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

MTT Assay for Cell Viability and Cytotoxicity

1. Cell Seeding:

  • Human cancer cells (e.g., A549) are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cells are seeded into a 96-well flat-bottom microplate at a specific density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.[13]

  • The plate is incubated for 24 hours in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds (Compound 10e, Everolimus, 5-FU) are prepared and serially diluted to a range of concentrations.

  • The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells contain medium with vehicle but no compound.

  • The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours) under the same incubator conditions.[9]

3. MTT Reagent Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT labeling reagent (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[14]

  • The plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[11]

4. Solubilization of Formazan:

  • After the 4-hour incubation, 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan crystals.[15]

  • The plate is typically left overnight in the incubator or shaken on an orbital shaker for a short period to ensure complete dissolution of the purple crystals.[14]

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the resulting colored solution is measured using a microplate spectrophotometer (ELISA reader) at a wavelength between 550 and 600 nm (e.g., 570 nm).[11][15]

  • The absorbance values are proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the compound concentration versus the percentage of cell viability and fitting the data to a dose-response curve.

References

Unveiling the Biological Potential of the 1,2,3,4-Tetrahydroquinoline Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available biological assay data for derivatives of 1,2,3,4-tetrahydroquinoline reveals a scaffold with significant potential for therapeutic applications, particularly in oncology and immunology. While specific data for 1,2,3,4-tetrahydroquinoline-6-carbonitrile remains elusive in the public domain, a comparative review of structurally related compounds provides valuable insights into its likely bioactivities. This guide summarizes key findings, presents comparative data for relevant analogues, and details the experimental protocols utilized in their evaluation for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroquinoline core is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects. Notably, substitutions on the benzene ring, particularly at the 6-position, have been shown to modulate activity against various biological targets. This comparative guide focuses on three key areas where tetrahydroquinoline derivatives have shown promise: anticancer activity, modulation of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ), and inhibition of Indoleamine 2,3-dioxygenase (IDO1).

Comparative Biological Activity of 6-Substituted 1,2,3,4-Tetrahydroquinoline Analogues

To provide a framework for understanding the potential of this compound, the following tables summarize the biological activities of representative 6-substituted analogues. The data has been compiled from various studies and is presented to facilitate a cross-assay comparison.

Compound IDSubstitution at 6-positionAssay TypeTarget/Cell LineActivity (IC₅₀/EC₅₀ in µM)
Analog A Nitro (NO₂)Antiproliferative (MTT Assay)A549 (Lung Cancer)0.062[1]
Analog B Nitro (NO₂)Antiproliferative (MTT Assay)MCF-7 (Breast Cancer)0.58[1]
Analog C Nitro (NO₂)Antiproliferative (MTT Assay)MDA-MB-231 (Breast Cancer)1.003[1]
Analog D Sulfonamide derivativeRORγ Inverse Agonist (Luciferase Reporter Assay)HEK293T cells1.45[2]
Analog E Sulfonamide derivativeIDO1 Inhibition (Cellular Assay)HeLa cells< 5[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 1,2,3,4-tetrahydroquinoline derivatives.

Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., morpholine-substituted tetrahydroquinoline derivatives) and incubated for a specified period (e.g., 48 hours). A vehicle control (DMSO) and positive controls (e.g., 5-fluorouracil, Everolimus) are included.[1]

  • MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

RORγ Inverse Agonist Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγ.

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with expression vectors for the RORγ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., Gal4) and a reporter plasmid containing a luciferase gene under the control of a promoter with corresponding response elements.

  • Compound Incubation: The transfected cells are then treated with the test compounds at various concentrations.

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The results are expressed as the percentage of inhibition of RORγ transcriptional activity, and the IC₅₀ value is calculated.[2]

IDO1 Cellular Inhibition Assay

This assay determines a compound's ability to inhibit the enzymatic activity of IDO1 in a cellular context.

  • Cell Culture and Stimulation: HeLa cells are cultured and stimulated with interferon-gamma (IFNγ) to induce the expression of the IDO1 enzyme.[4][5]

  • Compound Treatment: The stimulated cells are then treated with the test compounds.

  • Measurement of Kynurenine: The IDO1 enzyme catalyzes the conversion of tryptophan to kynurenine. The concentration of kynurenine in the cell culture supernatant is measured, typically by spectrophotometry at a wavelength of 320–325 nm.[6]

  • Calculation of Inhibition: The percentage of IDO1 inhibition is calculated by comparing the kynurenine levels in treated cells to those in untreated control cells. The IC₅₀ value is then determined.[4][5]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental setups, the following diagrams are provided.

ROR_gamma_Signaling_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway RORg_agonist RORγ Agonist RORg RORγ RORg_agonist->RORg RORg_inverse_agonist 1,2,3,4-Tetrahydroquinoline (Inverse Agonist) RORg_inverse_agonist->RORg Coactivator Co-activator RORg->Coactivator Recruitment Corepressor Co-repressor RORg->Corepressor Recruitment DNA DNA (ROR Response Element) Coactivator->DNA Corepressor->DNA Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-17) DNA->Gene_Transcription No_Transcription Inhibition of Gene Transcription DNA->No_Transcription

Caption: RORγ signaling pathway modulation.

IDO1_Inhibition_Workflow start Start cell_culture Culture HeLa Cells start->cell_culture ifn_stimulation Stimulate with IFNγ to induce IDO1 cell_culture->ifn_stimulation compound_addition Add 1,2,3,4-Tetrahydroquinoline Derivative ifn_stimulation->compound_addition incubation Incubate compound_addition->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection kynurenine_measurement Measure Kynurenine (Absorbance at 320-325 nm) supernatant_collection->kynurenine_measurement data_analysis Calculate % Inhibition and IC₅₀ kynurenine_measurement->data_analysis end End data_analysis->end

Caption: IDO1 cellular inhibition assay workflow.

References

Differentiating Between Worlds: A Comparative Spectroscopic Analysis of Substituted Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of isomeric molecules is a critical step. Tetrahydroquinolines, a key scaffold in many pharmaceutical compounds, often present as isomers where subtle differences in substituent placement can drastically alter biological activity. This guide provides a detailed comparison of the spectroscopic data for positional isomers of methyl-substituted 1,2,3,4-tetrahydroquinoline, offering a roadmap for their unambiguous differentiation using common laboratory techniques.

This analysis focuses on the key differences observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 2-methyl-, 6-methyl-, and 8-methyl-1,2,3,4-tetrahydroquinoline. By understanding the influence of the methyl group's position on the spectroscopic output, researchers can confidently identify and characterize their synthesized compounds.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three positional isomers of methyl-1,2,3,4-tetrahydroquinoline.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
Proton2-Methyl-1,2,3,4-tetrahydroquinoline6-Methyl-1,2,3,4-tetrahydroquinoline8-Methyl-1,2,3,4-tetrahydroquinolineRationale for Differences
-CH₃ ~1.2 (d)~2.2 (s)~2.1 (s)The methyl group at C2 is on a chiral, sp³ hybridized carbon, resulting in a doublet. At C6 and C8, it's on an aromatic ring, appearing as a singlet.
-NH ~3.6 (br s)~3.5 (br s)~3.6 (br s)The position of the aromatic methyl group has a minor effect on the amine proton's chemical shift.
C2-H ~3.3 (m)~3.3 (t)~3.3 (t)In the 2-methyl isomer, this proton is a methine, whereas in the others it's a methylene.
C3-H₂ ~1.6, 1.9 (m)~1.9 (quintet)~1.9 (quintet)The substitution pattern on the aromatic ring has a minimal effect on these aliphatic protons.
C4-H₂ ~2.7 (t)~2.7 (t)~2.7 (t)The substitution pattern on the aromatic ring has a minimal effect on these aliphatic protons.
Aromatic-H 6.4-7.0 (m)6.5-6.8 (m)6.5-6.9 (m)The position of the methyl group significantly alters the splitting patterns and chemical shifts of the aromatic protons due to changes in symmetry and electronic effects.

Note: 'd' denotes doublet, 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
Carbon2-Methyl-1,2,3,4-tetrahydroquinoline6-Methyl-1,2,3,4-tetrahydroquinoline8-Methyl-1,2,3,4-tetrahydroquinolineRationale for Differences
-CH₃ ~22~20~17The electronic environment of the methyl group differs significantly between the aliphatic and aromatic rings.
C2 ~53~47~47The presence of a methyl group at C2 deshields this carbon.
C3 ~30~27~27Minor shifts due to the distant methyl group on the aromatic ring.
C4 ~28~29~29Minor shifts due to the distant methyl group on the aromatic ring.
Aromatic C 114-145115-143112-144The position of the methyl group alters the chemical shifts of the aromatic carbons through inductive effects and changes in symmetry. The ipso-carbon (C6 or C8) will be significantly shifted.
Table 3: Key IR Spectroscopy and Mass Spectrometry Data
Spectroscopic Technique2-Methyl-1,2,3,4-tetrahydroquinoline6-Methyl-1,2,3,4-tetrahydroquinoline8-Methyl-1,2,3,4-tetrahydroquinolineRationale for Differences
IR (cm⁻¹) N-H stretch: ~3400, C-H (sp³): ~2850-2950, C-H (aromatic): ~3020, C=C (aromatic): ~1600, 1500N-H stretch: ~3400, C-H (sp³): ~2850-2950, C-H (aromatic): ~3020, C=C (aromatic): ~1610, 1510N-H stretch: ~3400, C-H (sp³): ~2850-2950, C-H (aromatic): ~3020, C=C (aromatic): ~1590, 1490The overall IR spectra are similar, with subtle shifts in the C=C aromatic stretching and bending regions due to the different substitution patterns.
Mass Spec. (m/z) M⁺• at 147, Intense M-15 peak (loss of CH₃)M⁺• at 147, M-1 peak is more prominent than in the 2-methyl isomer.M⁺• at 147, Fragmentation pattern is influenced by the proximity of the methyl group to the nitrogen.The position of the methyl group dictates the primary fragmentation pathways. A methyl group on the hydroaromatic ring (C2) is more readily lost than one on the aromatic ring (C6, C8).[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: 5-10 mg of the tetrahydroquinoline isomer was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Temperature: 298 K

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the neat liquid or solid sample was placed directly on the ATR crystal.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 280°C at a rate of 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-550

  • Data Analysis: The fragmentation patterns of the isomeric compounds were analyzed and compared.

Visualizing the Differentiation Process

The following diagrams illustrate the structural differences between the isomers and the workflow for their spectroscopic analysis.

G Structural Isomers of Methyl-1,2,3,4-tetrahydroquinoline 2-Methyl 2-Methyl-1,2,3,4-tetrahydroquinoline 6-Methyl 6-Methyl-1,2,3,4-tetrahydroquinoline 8-Methyl 8-Methyl-1,2,3,4-tetrahydroquinoline Isomers Positional Isomers G Workflow for Spectroscopic Differentiation of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomeric Mixture or Pure Isomer NMR ¹H and ¹³C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Fragmentation Patterns MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[1] Thin disposable nitrile gloves offer splash protection but should be changed immediately upon contamination.[1]

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin contact.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[2]

  • Carefully collect the absorbed material and place it into a suitable, closed, and clearly labeled container for hazardous waste disposal.[2][3]

  • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Do not wash spills into the sewer system.[3]

Waste Classification and Segregation

This compound should be classified as a hazardous chemical waste. Proper segregation is critical to ensure safe disposal and regulatory compliance.

  • Waste Stream: This compound is a nitrogen-containing heterocyclic organic compound and a nitrile. It should be collected in a designated container for nitrogenous or halogenated organic waste, depending on the presence of other substituents and institutional guidelines.[2]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or other incompatible chemicals.[4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed and approved waste disposal service.[4][5][6][7]

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Collection: Carefully transfer the waste chemical, including any contaminated materials (e.g., absorbent pads, disposable labware), into the designated waste container. Avoid overfilling the container; a general guideline is not to exceed 80% of its capacity.[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[2] This area should be away from incompatible materials and general laboratory traffic.

  • Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3] Always follow your institution's specific waste management protocols and adhere to local, state, and federal regulations.[8]

Data Presentation

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[8]
Waste Container Type Chemically resistant, sealed, and clearly labeled[2][8]
Waste Segregation Collect as hazardous organic waste; do not mix with incompatible materials[2]
Disposal Method Via a licensed professional waste disposal service[4][5][6][7]
Spill Cleanup Use inert absorbent material; collect in a sealed container for disposal[2][3]

Mandatory Visualization

G cluster_start Start: Waste Generation cluster_ppe Safety Precautions cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Before Handling container Select Labeled, Chemically Resistant Waste Container ppe->container collect Collect Waste Chemical and Contaminated Materials container->collect segregate Segregate from Incompatible Chemicals (e.g., Strong Acids, Oxidizers) collect->segregate storage Store Sealed Container in Designated Waste Area segregate->storage log Log Waste Details: Name, Quantity, Date storage->log ehs Contact EHS or Licensed Waste Disposal Company log->ehs For Pickup end Professional Disposal ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile. Given that this compound is a derivative of quinoline and contains a cyanide group (nitrile), it must be handled with extreme caution, adhering to protocols for both hazardous chemical classes.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double-layered nitrile gloves. The outer glove should be a utility-grade nitrile over an inner exam-style glove.Provides protection against both quinoline and potential cyanide exposure. Check for tears and replace immediately if compromised.
Eye/Face Protection Tightly fitting safety goggles with side shields or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities or where splashing is possible, a chemical-resistant apron and sleeves are recommended.Prevents accidental skin contact. Quinoline and its derivatives can be harmful if absorbed through the skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.Prevents inhalation of potentially toxic vapors.
Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. Therefore, the exposure limits for the parent compounds, quinoline and hydrogen cyanide, should be considered as a conservative guide.

SubstanceAgencyExposure LimitNotes
Quinoline AIHA (WEEL)0.001 ppm (8-hour TWA)[1]May be a carcinogen in humans, so all contact should be minimized.[1]
Hydrogen Cyanide NIOSH (REL)4.7 ppm (STEL) [skin][2]Short-term exposure limit. The "skin" notation indicates that skin absorption is a potential route of exposure.[2][3]
Hydrogen Cyanide OSHA (PEL)10 ppm (8-hour TWA) [skin][2][4]Permissible exposure limit.

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; AIHA: American Industrial Hygiene Association; WEEL: Workplace Environmental Exposure Level; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and environmental protection.

Handling and Storage
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container must be tightly sealed and clearly labeled.

  • Prohibitions : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[1]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1]
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). 3. Seek immediate medical attention.[1]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, absorb with an inert material and place in a sealed container for disposal. 4. For large spills, contact your institution's environmental health and safety department.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Conduct Experiment C->D E Segregate Hazardous Waste D->E H Spill or Exposure Occurs D->H F Decontaminate Work Area E->F G Dispose of Waste via EHS F->G I Follow Emergency Procedures (First Aid, Spill Cleanup) H->I J Seek Medical Attention I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-6-carbonitrile
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.